3-Amino-4-methylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYKVHNZQCHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566629 | |
| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23968-18-5 | |
| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 3-Amino-4-methylthiophene-2-carboxylic Acid and Its Methyl Ester Derivative
Abstract
This technical guide provides a comprehensive structural analysis of 3-amino-4-methylthiophene-2-carboxylic acid and its closely related, and more extensively studied, methyl ester derivative, methyl 3-amino-4-methylthiophene-2-carboxylate. Due to a scarcity of direct experimental data on the free carboxylic acid, this document focuses on the detailed structural characterization of its methyl ester and the corresponding hydrochloride salt, for which crystallographic, spectroscopic, and synthetic data are available. This analysis serves as a valuable proxy for understanding the structural features of the parent acid, a key intermediate in pharmaceutical synthesis. The guide includes detailed experimental protocols, tabulated quantitative data from crystallographic and spectroscopic studies, and workflow diagrams to provide researchers, scientists, and drug development professionals with a thorough understanding of this important heterocyclic compound.
Introduction
This compound is a substituted thiophene derivative that serves as a crucial building block in organic synthesis, most notably in the preparation of the local anesthetic, Articaine. The arrangement of the amino, methyl, and carboxylic acid functional groups on the thiophene ring imparts unique chemical properties that are leveraged in the development of pharmacologically active molecules.
A comprehensive structural understanding of this molecule is paramount for optimizing reaction conditions, predicting its chemical behavior, and designing novel derivatives. However, publicly available experimental data on the free carboxylic acid is limited. In contrast, its methyl ester, methyl 3-amino-4-methylthiophene-2-carboxylate, is well-characterized. This guide will therefore focus on the structural analysis of this ester and its hydrochloride salt, providing a robust framework for inferring the properties of the parent acid. The primary structural difference lies in the carboxyl group (-COOH) versus the methyl ester group (-COOCH₃), which will mainly influence properties such as hydrogen bonding, solubility, and the chemical shifts of adjacent protons in NMR spectroscopy.
Synthesis and Experimental Protocols
The most common route to methyl 3-amino-4-methylthiophene-2-carboxylate involves the reaction of a 3-oxotetrahydrothiophene precursor with hydroxylamine hydrochloride.
Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
This protocol is adapted from established patent literature.[1][2]
Experimental Protocol:
-
Reaction Setup: A solution of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: The solution is brought to a boil, and hydroxylamine hydrochloride (0.69 g) is added.
-
Reflux: The reaction mixture is heated under reflux for a period of 5 hours.
-
Precipitation: After reflux, the mixture is cooled in an ice bath. Dry diethyl ether (50 ml) is added to precipitate the product. The resulting sticky precipitate may be filtered with the aid of a filter agent like kieselguhr.
-
Workup: The filter cake is slurried with water, and the filter agent is removed by filtration. The aqueous filtrate is then basified with an ammonia solution.
-
Extraction and Isolation: The basified solution is extracted twice with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, methyl 3-amino-4-methylthiophene-2-carboxylate.
A similar patented method with slight variations in reagents and workup reports a yield of 96.5%.[3]
Figure 1: Synthesis workflow for methyl 3-amino-4-methylthiophene-2-carboxylate.
Crystallographic Analysis
The definitive molecular geometry is provided by a single-crystal X-ray diffraction study of the hydrochloride salt, 2-(methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate.[4] This analysis reveals precise bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Data
The compound crystallizes in the monoclinic system with the P2₁/c space group. The crystallographic data provides the foundational parameters for the molecule's three-dimensional structure.
| Parameter | Value |
| Chemical Formula | C₇H₁₀NO₂S⁺ · Cl⁻ · H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.0950 (10) |
| b (Å) | 25.111 (4) |
| c (Å) | 7.2780 (11) |
| β (°) | 106.840 (12) |
| Volume (ų) | 1064.3 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| R-factor | 0.040 |
Table 1: Summary of crystallographic data for 2-(methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate.[4]
Key Molecular Geometry
The analysis reveals a planar thiophene ring. An interesting feature is a weak intramolecular hydrogen bond between the aminium group (N-H) and the carbonyl oxygen (O=C), forming a six-membered pseudo-ring.
| Bond | Length (Å) | Angle | Angle (°) |
| S1—C2 | 1.718 (2) | C5—S1—C2 | 92.03 (9) |
| S1—C5 | 1.719 (2) | C3—C2—S1 | 111.99 (12) |
| C2—C3 | 1.385 (2) | C4—C3—C2 | 113.68 (14) |
| C3—C4 | 1.418 (2) | C5—C4—C3 | 111.45 (14) |
| C4—C5 | 1.362 (2) | C4—C5—S1 | 110.84 (13) |
| C3—N10 | 1.442 (2) | N10—C3—C2 | 122.99 (14) |
| C2—C6 | 1.464 (2) | O7—C6—O8 | 123.67 (15) |
| C6=O7 | 1.203 (2) | O7—C6—C2 | 122.99 (15) |
| C6—O8 | 1.321 (2) | O8—C6—C2 | 113.33 (14) |
Table 2: Selected bond lengths and angles for the cation of 2-(methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate.[4]
Intermolecular Interactions
The crystal packing is stabilized by an extensive network of hydrogen bonds involving the aminium group, the chloride ion, and the water molecule of crystallization. Cations are linked into centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. These dimers are further connected into columns by N—H···O and N—H···Cl interactions.
Figure 2: Key hydrogen bonding interactions in the crystal structure.
Spectroscopic Analysis
Spectroscopic techniques provide critical information about the functional groups and connectivity of the molecule. The data presented here corresponds to the neutral methyl ester.
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the amino group, the ester carbonyl, and the thiophene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485, 3375 | Strong | N-H asymmetric & symmetric stretching |
| 2955 | Medium | C-H stretching (methyl groups) |
| 1665 | Strong | C=O stretching (ester carbonyl) |
| 1620 | Strong | N-H bending (scissoring) |
| 1530 | Strong | Aromatic C=C stretching (thiophene) |
| 1260 | Strong | C-O stretching (ester) |
Table 3: Principal IR absorption bands for methyl 3-amino-4-methylthiophene-2-carboxylate. Data sourced from NIST.[5][6]
For the free carboxylic acid, one would expect a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a slight shift of the C=O stretch to a higher wavenumber (around 1700-1725 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule. The GC-MS data for the methyl ester shows a clear molecular ion peak.[7]
| m/z | Proposed Fragment Ion | Structure / Formula |
| 171 | Molecular Ion [M]⁺ | [C₇H₉NO₂S]⁺ |
| 140 | Loss of methoxy radical [M - ·OCH₃]⁺ | [C₆H₆NOS]⁺ |
| 139 | Loss of methanol [M - CH₃OH]⁺ | [C₆H₅NOS]⁺ |
Table 4: Major fragmentation peaks in the mass spectrum of methyl 3-amino-4-methylthiophene-2-carboxylate.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum is not available in the cited literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from similar thiophene derivatives.
Predicted ¹H NMR Spectrum:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.5 - 7.0 | Singlet | 1H | Thiophene C5-H |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.8 | Singlet | 3H | Ester -OCH₃ |
| ~ 2.2 | Singlet | 3H | Thiophene -CH₃ |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 165 | Ester C=O |
| ~ 150 | Thiophene C3-NH₂ |
| ~ 135 | Thiophene C4-CH₃ |
| ~ 120 | Thiophene C5-H |
| ~ 110 | Thiophene C2-COOR |
| ~ 51 | Ester -OCH₃ |
| ~ 15 | Thiophene -CH₃ |
Table 5: Predicted ¹H and ¹³C NMR chemical shifts for methyl 3-amino-4-methylthiophene-2-carboxylate in a non-polar solvent like CDCl₃.
Conclusion
This guide has provided a detailed structural analysis of methyl 3-amino-4-methylthiophene-2-carboxylate as a surrogate for its parent carboxylic acid. The synthesis is efficiently achieved via a one-pot reaction from a tetrahydrothiophene precursor. Crystallographic data on the hydrochloride salt confirms the planarity of the thiophene ring and reveals a complex hydrogen-bonding network that governs its solid-state structure. Spectroscopic analyses (IR, MS, and predicted NMR) are consistent with the assigned structure, providing clear signatures for the key functional groups.
The quantitative data and experimental protocols presented herein offer a solid foundation for researchers working with this compound. While this analysis provides significant insight, direct experimental characterization of this compound itself would be a valuable contribution to the field, allowing for a direct comparison and a more complete understanding of its chemical and physical properties.
References
- 1. prepchem.com [prepchem.com]
- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-4-methylthiophene-2-carboxylic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-Amino-4-methylthiophene-2-carboxylic acid and its more stable and commercially available derivative, Methyl 3-amino-4-methylthiophene-2-carboxylate. Due to the apparent instability of the free carboxylic acid, which often serves as a transient intermediate, this document will focus on the well-characterized methyl ester while also providing context for the acid's role.
Core Compound Structures
The core structures discussed in this guide are this compound and its methyl ester.
-
This compound: A thiophene derivative with amino and carboxylic acid functional groups.
-
Methyl 3-amino-4-methylthiophene-2-carboxylate: The methyl ester of the aforementioned acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2]
Physicochemical Properties
Quantitative data for Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1) is summarized below.[2][3]
| Property | Value | Source |
| Molecular Formula | C7H9NO2S | [4] |
| Molecular Weight | 171.22 g/mol | [3][5] |
| Melting Point | 85-88 °C | [3][6] |
| Boiling Point (Predicted) | 318.6 ± 37.0 °C at 760 mmHg | [6][7] |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 1.71 ± 0.10 | [6] |
| Water Solubility | 1 g/L at 35 °C | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| Appearance | White to light yellow crystal powder | [6][7] |
Spectral Data
Comprehensive spectral data is available for Methyl 3-amino-4-methylthiophene-2-carboxylate.
-
Nuclear Magnetic Resonance (NMR): 1D NMR spectra are available through resources such as the NMRShiftDB.[5]
-
Mass Spectrometry (MS): GC-MS data is available from the NIST Mass Spectrometry Data Center.[5][8]
-
Infrared Spectroscopy (IR): ATR-IR spectra have been recorded and are accessible.[5]
Experimental Protocols
Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
A common synthetic route involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride.[9]
-
Materials:
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
-
Hydroxylamine hydrochloride
-
Acetonitrile
-
Dry ether
-
Ammonia solution
-
Sodium sulphate
-
Kieselguhr (diatomaceous earth)
-
-
Procedure:
-
Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) and bring the solution to a boil.[9]
-
Add hydroxylamine hydrochloride (0.69 g) to the boiling solution and reflux the mixture for 5 hours.[9]
-
Cool the reaction mixture in an ice bath and add dry ether (50 ml), resulting in the formation of a sticky precipitate.[9]
-
Filter the precipitate using kieselguhr.[9]
-
Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia solution.[9]
-
Extract the aqueous solution with ether (2x).[9]
-
Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the product.[9]
-
This process typically yields around 1.1 g (64%) of Methyl 3-amino-4-methylthiophene-2-carboxylate with a melting point of 82-83 °C.[9]
-
Hydrolysis to this compound
The hydrolysis of the methyl ester to the carboxylic acid is documented as a step in a multi-step synthesis, where the acid is not isolated but rather decarboxylated in situ.
-
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate
-
45% Potassium hydroxide (KOH) solution
-
Water
-
-
Procedure:
-
Charge a reaction flask with Methyl 3-amino-4-methylthiophene-2-carboxylate (400 g, 2.34 mol), water (800 g), and 45% KOH solution (400 g, 3.28 mol).[10]
-
Warm the suspension from 30 °C to 80 °C under a nitrogen atmosphere.[10]
-
Hold the temperature at 80 °C for 30 minutes to achieve hydrolysis to the potassium salt of the carboxylic acid.[10]
-
The resulting solution containing the carboxylate can then be used for subsequent reactions, such as acid-mediated decarboxylation.[10]
-
Role in Synthesis and Drug Development
This compound and its methyl ester are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals.
-
Articaine Synthesis: The methyl ester is a key starting material in the synthesis of the local anesthetic, Articaine.[2][6]
-
PTP1B Inhibitors: It is used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids, which are selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B (PTP1B).[6][7]
-
N-acylhydrazone Derivatives: The methyl ester can be converted to 3-amino-4-methylthiophene-2-carbohydrazide, a key intermediate for synthesizing N-acylhydrazone derivatives with potential antinociceptive (pain-relieving) properties.[11]
-
Antibacterial and Antifungal Agents: Derivatives of this thiophene core have shown promising antibacterial and antifungal activities.[11]
Visualizations
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the synthetic pathway from the starting material to Methyl 3-amino-4-methylthiophene-2-carboxylate and its subsequent conversion to a key intermediate for further derivatization.
Caption: Synthetic pathway of Methyl 3-amino-4-methylthiophene-2-carboxylate and its derivatization.
Role as a Key Pharmaceutical Intermediate
This diagram shows the central role of the thiophene core in the synthesis of different classes of bioactive compounds.
Caption: The this compound core as a versatile pharmaceutical intermediate.
References
- 1. chemixl.com [chemixl.com]
- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 3. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 7. additivesfeed.com [additivesfeed.com]
- 8. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
- 10. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
3-Amino-4-methylthiophene-2-carboxylic acid CAS number 85006-31-1
An In-depth Technical Guide to 3-Amino-4-methylthiophene-2-carboxylic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound and its associated methyl ester, commonly identified by CAS number 85006-31-1. While the CAS number predominantly refers to the methyl ester, this guide will cover both entities, focusing on their chemical properties, synthesis, safety, and applications, particularly in the context of pharmaceutical development.
Introduction and Core Concepts
This compound and its methyl ester are key heterocyclic building blocks in organic synthesis.[1] The thiophene ring system is a significant scaffold in medicinal chemistry, known for imparting desirable pharmacological properties.[1] The primary importance of this compound lies in its role as a crucial intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry.[2] This guide will delineate the synthesis pathways, physicochemical characteristics, and handling protocols for these compounds.
Physicochemical Data
The vast majority of available data pertains to Methyl 3-amino-4-methylthiophene-2-carboxylate. The properties of the parent carboxylic acid are less documented, likely due to its common use as a transient intermediate.
Methyl 3-amino-4-methylthiophene-2-carboxylate
This compound, identified by CAS number 85006-31-1, is the primary subject of most commercial and research literature.
Table 1: Identifiers for Methyl 3-amino-4-methylthiophene-2-carboxylate
| Identifier | Value |
| CAS Number | 85006-31-1 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate[3] |
| Synonyms | This compound Methyl Ester, 3-Aminoarticaine, Articaine Impurity I[3] |
| InChI Key | YICRPERKKBDRSP-UHFFFAOYSA-N |
| SMILES | COC(=O)c1scc(C)c1N |
| EC Number | 285-060-8 |
Table 2: Physicochemical Properties of Methyl 3-amino-4-methylthiophene-2-carboxylate
| Property | Value |
| Appearance | White to light yellow or orange-green crystalline powder[4] |
| Melting Point | 85-88 °C |
| Boiling Point | 318.6 °C (Predicted)[4] |
| Density | 1.264 g/cm³ (Predicted)[4] |
| Purity | >97% (GC) |
This compound
Direct experimental data for the isolated carboxylic acid is scarce. The following properties are calculated based on its chemical structure.
Table 3: Identifiers and Calculated Properties for this compound
| Identifier | Value |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through the formation of its methyl ester, followed by hydrolysis. The most common route to the ester is a variation of the Gewald reaction.
Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate (Gewald Reaction)
The Gewald reaction is a multi-component condensation that forms a polysubstituted 2-aminothiophene.[5][6]
Diagram 1: Gewald Reaction Pathway
Caption: General schematic of the Gewald multi-component reaction.
A specific protocol for the synthesis of the title methyl ester is detailed below.
Experimental Protocol 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [7]
-
Reactants:
-
2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g, 0.5 mol)
-
Hydroxylamine hydrochloride (48.6 g, 0.7 mol)
-
Anhydrous ferric chloride (2.43 g, 0.015 mol)
-
Cyanuric chloride (2.77 g, 0.015 mol)
-
N,N-dimethylformamide (DMF) (435 ml)
-
25% Ammonia water (600 ml)
-
-
Procedure:
-
Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in DMF in a suitable reaction vessel.
-
Add anhydrous ferric chloride, cyanuric chloride, and hydroxylamine hydrochloride to the solution.
-
Heat the reaction mixture to 70-90°C and maintain for 4 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.
-
Filter the precipitate.
-
Wash the filter cake with 500 ml of water and dry to obtain the product.
-
-
Expected Yield: 82.5 g (96.5%)[7]
Synthesis of this compound
The carboxylic acid is prepared by the hydrolysis of the corresponding methyl ester.
Experimental Protocol 2: Hydrolysis of Methyl 3-amino-4-methylthiophene-2-carboxylate [8]
-
Reactants:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate (400 g, 2.34 mol)
-
45% Potassium hydroxide (KOH) solution (400 g, 3.28 mol)
-
Water (800 g)
-
-
Procedure:
-
Charge a reaction flask with methyl 3-amino-4-methylthiophene-2-carboxylate, water, and the 45% KOH solution at room temperature under a nitrogen atmosphere.
-
Warm the suspension from 30°C to 80°C.
-
Maintain the temperature at 80°C for 30 minutes, during which the solid should dissolve, forming the potassium salt of the carboxylic acid in solution.
-
Cool the resulting yellow solution to 20°C.
-
-
Note: The patent describes the direct use of this solution for a subsequent decarboxylation step.[8] For isolation of the carboxylic acid, acidification of this solution with an acid (e.g., HCl) to an appropriate pH would be required to precipitate the free carboxylic acid, followed by filtration and drying.
Applications in Drug Development
The primary application of this thiophene scaffold is in the synthesis of the local anesthetic Articaine.
Diagram 2: Synthesis Pathway of Articaine
Caption: The role of the title ester as a key intermediate for Articaine.
The synthesis involves the amidation of the 3-amino group of the methyl ester with 2-chloropropionyl chloride, followed by amination with n-propylamine to yield the final Articaine molecule.[9] The methyl ester itself is a versatile reactant and has been used in the preparation of other biologically active molecules, including inhibitors of protein-tyrosine phosphatase 1B.[4]
Safety and Toxicology
Safety data is available for Methyl 3-amino-4-methylthiophene-2-carboxylate. No specific data exists for the carboxylic acid, but similar precautions should be taken.
Table 4: GHS Hazard Information for Methyl 3-amino-4-methylthiophene-2-carboxylate
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation[3] |
| Eye Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[10]
-
Personal Protection:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator or a dust mask (type N95) if dust formation is likely.
-
-
Storage: Keep in a dark, dry place. Store at room temperature in a tightly sealed container.[4]
-
Incompatible Materials: Strong oxidizing agents.[10]
Conclusion
This compound, primarily handled and documented as its methyl ester (CAS 85006-31-1), is a pivotal intermediate in modern medicinal chemistry. Its synthesis via the Gewald reaction is efficient, and its primary utility is demonstrated in the production of the anesthetic Articaine. While the free carboxylic acid is less characterized, its synthesis via hydrolysis is established, positioning it as a reactive intermediate for further molecular elaboration. Researchers and drug development professionals should adhere to the outlined safety protocols when handling these compounds.
References
- 1. chemixl.com [chemixl.com]
- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]
- 9. CN102060840B - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
The Aminothiophene Core: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties. Its discovery dates back over a century, with the subsequent development of various synthetic methodologies enabling access to a wide array of functionalized derivatives. This technical guide provides an in-depth exploration of the history of aminothiophene discovery and a comprehensive overview of the key synthetic strategies, complete with experimental protocols and quantitative data.
The Dawn of Aminothiophenes: The Benary Synthesis
The first documented synthesis of an aminothiophene derivative is attributed to Erich Benary in 1910. His work, published in Berichte der deutschen chemischen Gesellschaft, described the reaction of ethyl 4-chloro-2-cyano-3-oxobutanoate with potassium hydrosulfide. This multi-step process, while historically significant, had a limited substrate scope and has been largely superseded by more efficient methods.
The Gewald Reaction: A Paradigm Shift in Aminothiophene Synthesis
A major breakthrough in aminothiophene synthesis came in 1966 with the report by Karl Gewald of a one-pot, three-component reaction. This versatile and highly efficient method, now famously known as the Gewald reaction, involves the condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a basic catalyst. The general scheme for the Gewald reaction is depicted below.
Figure 1. General scheme of the Gewald aminothiophene synthesis.
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.
Variations and Scope of the Gewald Reaction
The Gewald reaction is highly modular, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes by varying the three core components. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to improve yields for different substrates.
| Carbonyl Compound | Activated Nitrile | Base | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 92 |
| Acetone | Ethyl cyanoacetate | Triethylamine | Methanol | 60 | 78 |
| 4-Methylcyclohexanone | Benzoylacetonitrile | Piperidine | DMF | 80 | 85 |
| Propiophenone | Malononitrile | Morpholine | Ethanol | 70 | 88 |
| Butyraldehyde | Cyanoacetamide | Triethylamine | Isopropanol | 65 | 75 |
Table 1. Representative examples of the Gewald reaction with various substrates and conditions.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add morpholine to the mixture and stir at room temperature.
-
Heat the reaction mixture to 50°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Other Notable Syntheses of Aminothiophenes
While the Gewald reaction remains the most prominent method, other named reactions have also contributed to the synthesis of aminothiophenes.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis, developed in the 1950s, can be adapted to produce 3-aminothiophenes when a substrate containing a nitrile group is used instead of an ester. This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.
Gompper-Klinger and Hartke-Gewald Reactions
The Gompper-Klinger and Hartke-Gewald reactions represent further variations and extensions of the foundational synthetic strategies, allowing for the preparation of aminothiophenes with specific substitution patterns that may be less accessible through the classical Gewald approach.
Role of Aminothiophenes in Signaling Pathways: GLP-1 Receptor Modulation
Aminothiophene derivatives have emerged as significant players in drug discovery, notably as modulators of G-protein coupled receptors (GPCRs). One such example is their role as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[1][2]
Figure 2. Signaling pathway of GLP-1 receptor activation and the role of aminothiophene derivatives as positive allosteric modulators.
As depicted in the signaling pathway, GLP-1 binds to its receptor, activating adenylate cyclase and leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), ultimately resulting in enhanced insulin secretion. Aminothiophene-based PAMs bind to an allosteric site on the GLP-1R, potentiating the effect of the endogenous ligand GLP-1 and leading to a more robust downstream signal and increased insulin release.[1][2]
Conclusion
The journey of aminothiophenes from their initial discovery to their current prominence in various scientific fields is a testament to the power of synthetic organic chemistry. The development of robust and versatile synthetic methods, particularly the Gewald reaction, has been instrumental in unlocking the vast potential of this heterocyclic scaffold. As our understanding of their biological activities deepens, the demand for novel and efficient synthetic strategies will undoubtedly continue to grow, paving the way for the discovery of new therapeutics and advanced materials.
References
An In-depth Technical Guide to Methyl 3-Amino-4-methylthiophene-2-carboxylate
: Synthesis, Properties, and Applications in Drug Development
Introduction
This technical guide provides a comprehensive overview of Methyl 3-amino-4-methylthiophene-2-carboxylate, a heterocyclic compound with the molecular formula C7H9NO2S. While the initial focus of this guide was its corresponding carboxylic acid, a thorough review of the scientific literature reveals a significant lack of available data for the free acid form. In contrast, the methyl ester is a well-documented and crucial intermediate in the synthesis of pharmaceuticals, most notably the local anesthetic Articaine.[1] Therefore, this guide will focus on the synthesis, properties, and applications of Methyl 3-amino-4-methylthiophene-2-carboxylate, providing researchers, scientists, and drug development professionals with a detailed resource. The biological relevance of this compound is primarily understood through its role as a precursor to Articaine, and as such, its utility in medicinal chemistry is of significant interest.[1][2]
Chemical and Physical Properties
Methyl 3-amino-4-methylthiophene-2-carboxylate is a white to light yellow crystalline powder.[3][4] Its core structure consists of a thiophene ring substituted with an amino group at the 3-position, a methyl group at the 4-position, and a methyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.[2]
Table 1: Physicochemical Properties of Methyl 3-Amino-4-methylthiophene-2-carboxylate
| Property | Value | Reference |
| Molecular Formula | C7H9NO2S | [3] |
| Molecular Weight | 171.22 g/mol | [3][5] |
| Appearance | White to light yellow crystal powder | [3][4] |
| Melting Point | 85-88 °C | [3][6][7] |
| Boiling Point | 318.6 ± 37.0 °C (Predicted) | [3][6] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [3][6] |
| Solubility | 1 g/L in water at 35°C, Soluble in Chloroform | [6] |
| Flash Point | >100 °C | [4][6] |
| CAS Number | 85006-31-1 | [3] |
Synthesis and Experimental Protocols
The synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate has been reported through various methods. A common and effective laboratory-scale synthesis involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
This protocol is adapted from established synthetic procedures.
Materials:
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
-
Hydroxylamine hydrochloride
-
Acetonitrile
-
Dry ether
-
Kieselguhr
-
Ammonia solution
-
Sodium sulphate
Procedure:
-
Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).
-
Bring the resulting solution to a boil.
-
Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.
-
Reflux the mixture for 5 hours.
-
After reflux, cool the reaction mixture in an ice bath.
-
Add dry ether (50 ml) to precipitate the product. A sticky precipitate will form.
-
Filter the precipitate with the aid of kieselguhr.
-
Slurry the kieselguhr with water and filter.
-
Basify the filtrate with ammonia solution.
-
Extract the aqueous layer with ether (2x).
-
Combine the organic extracts and dry over sodium sulphate.
-
Filter and evaporate the solvent to yield the final product, Methyl 3-amino-4-methylthiophene-2-carboxylate.
Expected Yield: Approximately 1.1 g (64%).
Figure 1: Synthesis Workflow
Caption: Synthetic workflow for Methyl 3-Amino-4-methylthiophene-2-carboxylate.
Applications in Drug Development
The primary application of Methyl 3-amino-4-methylthiophene-2-carboxylate is as a key intermediate in the synthesis of the dental local anesthetic, Articaine.[1] Articaine is unique among local anesthetics due to the presence of a thiophene ring in its structure, which is derived from this precursor.[1] The amino and ester functionalities of Methyl 3-amino-4-methylthiophene-2-carboxylate allow for further chemical modifications to build the final Articaine molecule.
While direct biological activity and specific signaling pathway involvement of Methyl 3-amino-4-methylthiophene-2-carboxylate are not extensively documented, the biological activities of other thiophene derivatives suggest potential for broader pharmacological applications. For instance, derivatives of 3-aminothiophene-2-carboxylic acid have been investigated as FTO inhibitors with antileukemia activities.[8] Additionally, a related compound, 4-amino-3-methylthiophene-2-carboxylic acid hydrochloride, has shown antioxidant and antibacterial properties.
Figure 2: Role in Articaine Synthesis
Caption: The role of the title compound as a precursor to Articaine.
Safety and Handling
Methyl 3-amino-4-methylthiophene-2-carboxylate is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[9] It should be stored in a dry, dark place at room temperature.[3]
Table 2: GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
Methyl 3-amino-4-methylthiophene-2-carboxylate is a valuable and well-characterized synthetic intermediate with a critical role in the pharmaceutical industry, particularly in the production of the local anesthetic Articaine. While information on the free carboxylic acid is limited, the methyl ester's properties, synthesis, and applications are well-documented. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery, building upon the known bioactivity of other substituted thiophenes. This guide provides a solid foundation for researchers and professionals working with this important chemical building block.
References
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 2. chemixl.com [chemixl.com]
- 3. 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer – EASTFINE [eastfine.net]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate CAS 85006-31-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 8. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate 97 85006-31-1 [sigmaaldrich.com]
The Pivotal Role of 3-Amino-4-methylthiophene-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutic agents. Among the vast array of thiophene derivatives, 3-Amino-4-methylthiophene-2-carboxylic acid and its analogs represent a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, medicinal chemistry applications, and biological significance of this core scaffold, with a focus on its role in the development of anticancer, anti-inflammatory, and neuroprotective agents.
Synthesis of the Core Scaffold
The foundational structure, methyl 3-amino-4-methylthiophene-2-carboxylate, serves as a crucial starting material for the synthesis of a multitude of derivatives. Several synthetic routes have been established, with the following protocols being commonly employed.
Experimental Protocol: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
Method 1: From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
-
Reactants: 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, hydroxylamine hydrochloride, acetonitrile, ether, ammonia.
-
Procedure:
-
Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) and bring the solution to a boil.[1]
-
Add hydroxylamine hydrochloride (0.69 g) to the boiling solution and reflux the mixture for 5 hours.[1]
-
Cool the reaction mixture in an ice bath and add dry ether (50 ml) to precipitate a sticky solid.[1]
-
Filter the precipitate with the aid of kieselguhr.[1]
-
Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia.[1]
-
Extract the aqueous solution with ether (2x).[1]
-
Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the title compound.[1]
-
-
Yield: 1.1 g (64%)[1]
-
Melting Point: 82°-83°C[1]
Method 2: High-Yield Synthesis
-
Reactants: 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, N,N-dimethylformamide, anhydrous ferric chloride, cyanuric chloride, hydroxylamine hydrochloride, ammonia water.
-
Procedure:
-
Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g, 0.5 mole) in N,N-dimethylformamide (435 ml).
-
Add anhydrous ferric chloride (2.43 g, 0.015 mole) and cyanuric chloride (2.77 g, 0.015 mol).
-
Add hydroxylamine hydrochloride (48.6 g, 0.7 mol) and maintain the reaction temperature at 70-90°C for 4 hours.
-
Evaporate the solvent under reduced pressure.
-
Add 25% ammonia water (600 ml) to the residue and stir for 30 minutes.
-
Filter the resulting solid, wash with water (500 ml), and dry to obtain the product.
-
-
Yield: 82.5 g (96.5%)[2]
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene Carboxamide 2b | Hep3B | 5.46 | - | - |
| Thiophene Carboxamide 2d | Hep3B | 8.85 | - | - |
| Thiophene Carboxamide 2e | Hep3B | 12.58 | - | - |
| Aminothiophene SB-44 | Prostate/Cervical Adenocarcinoma | < 35 | - | - |
| Aminothiophene SB-83 | Prostate/Cervical Adenocarcinoma | < 35 | - | - |
| Aminothiophene SB-200 | Prostate/Cervical Adenocarcinoma | < 35 | - | - |
Table 1: In vitro anticancer activity of this compound derivatives.
Mechanism of Action
While the precise mechanisms of action are still under investigation for many derivatives, some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest. For instance, certain aminothiophene derivatives have been shown to induce a significant increase in the percentage of cells in the sub-G1 phase and promote apoptosis, as indicated by an increase in cleaved Poly (ADP-ribose) polymerase (PARP).[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Lines: B16-F1, Colo205, HepG2, Hep3B, CaCo-2, HeLa, MCF7, and a normal cell line (Hek293t).[4]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100, 300 µM) for a specified period (e.g., 48 hours).[4]
-
Add MTS reagent to each well and incubate for a period that allows for the development of color.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
-
Anti-inflammatory Activity
The this compound scaffold has also been explored for the development of novel anti-inflammatory agents. Derivatives have shown the ability to modulate key inflammatory pathways.
Quantitative Anti-inflammatory Activity Data
| Compound ID | Assay | Result | Reference Compound | Result |
| THBT 2a | NO Inhibition | 78.04 ± 2.86% | Sulforaphane (10 µM) | 91.57% |
| THBT 3a | NO Inhibition | 87.07 ± 1.22% | Sulforaphane (10 µM) | 91.57% |
| THBT 3b | NO Inhibition | 80.39 ± 5.89% | Sulforaphane (10 µM) | 91.57% |
| Acylhydrazone 5a | Carrageenan-induced peritonitis (ID50) | 7.2 ± 1.8 µmol/Kg | Indomethacin | Similar potency |
| Acylhydrazone 5d | Carrageenan-induced peritonitis (ID50) | 5.2 ± 2.0 µmol/Kg | Indomethacin | Similar potency |
Table 2: In vitro and in vivo anti-inflammatory activity of this compound derivatives.
Mechanism of Action: Nrf2 Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of some thiophene derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Certain thiophene derivatives can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression.[5][6] This, in turn, leads to the downregulation of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory mediators (e.g., PGE2, COX-2, NF-κB).[5][7]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.[7]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the control group.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.[7]
-
Neuroprotective Potential
While the neuroprotective effects of thiophene derivatives, in general, are recognized, specific research on derivatives of this compound is still an emerging area. Thiazolidine-4-carboxylic acid derivatives, which share some structural similarities, have been shown to reduce oxidative stress and neuroinflammation, suggesting a potential avenue for exploration.[8][9] The known ability of carboxylic acid derivatives to act as free radical scavengers further supports the potential neuroprotective role of this scaffold.[10] Further investigation is warranted to fully elucidate the neuroprotective mechanisms and therapeutic potential of this compound derivatives in the context of neurodegenerative diseases.
Conclusion
The this compound scaffold is a versatile and valuable core in medicinal chemistry. Its derivatives have demonstrated significant promise as anticancer and anti-inflammatory agents, with emerging potential in the area of neuroprotection. The synthetic accessibility of this scaffold, coupled with its diverse biological activities, makes it an attractive starting point for the development of novel therapeutics. Further structure-activity relationship (SAR) studies and mechanistic investigations will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for their clinical translation.
References
- 1. prepchem.com [prepchem.com]
- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. jelsciences.com [jelsciences.com]
- 9. jelsciences.com [jelsciences.com]
- 10. Carboxyfullerenes as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Substituted Thiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of substituted thiophenes, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.
Therapeutic Applications and Mechanisms of Action
Substituted thiophenes have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and use in a multitude of therapeutic areas. The versatility of the thiophene ring allows for a wide range of substitutions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[1]
Anticancer Activity
A significant area of research has focused on the development of thiophene-containing compounds as anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][3]
Several studies have reported potent cytotoxic activity of substituted thiophenes against a variety of cancer cell lines.[4][5][6][7] For instance, certain thiophene carboxamide derivatives have been identified as biomimetics of Combretastatin A-4, exhibiting significant antiproliferative properties against hepatocellular carcinoma cell lines.[4] Furthermore, fused thiophene derivatives have been developed as potent inhibitors of crucial signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[8][9][10][11][12]
Table 1: Anticancer Activity of Substituted Thiophenes (IC50 values)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [4] |
| Bis-Chalcone Derivatives with Thiophene Moiety | MCF7 (Breast) | 4.05 - 7.87 | [5] |
| Bis-Chalcone Derivatives with Thiophene Moiety | HCT116 (Colon) | 17.14 - 18.10 | [5] |
| Thiazole-Thiophene Scaffolds | MCF-7 (Breast) | 10.2 - 11.5 | [7] |
| Fused Thiophene Derivatives (VEGFR-2/AKT inhibitors) | HepG2 (Liver) | 3.105 | [10] |
| Fused Thiophene Derivatives (VEGFR-2/AKT inhibitors) | PC-3 (Prostate) | 2.15 | [10] |
| Tetra-substituted Thiophenes (PI3K inhibitors) | NCI-H1975 (Lung) | Subnanomolar potency | [8] |
Anti-inflammatory Activity
The thiophene nucleus is a prominent feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[13] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[13][14][15][16] Research has led to the development of thiophene derivatives with potent and selective COX-2 inhibition, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[17][18][19][20]
Furthermore, some thiophene derivatives have been shown to modulate pro-inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of inflammatory cytokines like TNF-α and IL-6.[13][21][22]
Table 2: Anti-inflammatory Activity of Substituted Thiophenes (IC50 values)
| Compound Class | Target | IC50 | Reference |
| N-(5-substituted) thiophene-2-alkylsulfonamides | 5-Lipoxygenase (5-LO) | 20 - 100 nM | [23] |
| Thiophen-2-ylmethylene-based derivatives | Anti-inflammatory activity | 1.6 µM | [21] |
| 2-Benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | 0.29 µM | [17] |
| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | 5-LOX/COX-1 | Submicromolar | [14] |
| 2,4-disubstituted-thieno[2,3-d]pyrimidines | COX-2 | 5.3 µM | [18] |
| Thiophene pyrazole hybrids | COX-2 | - | [13] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31–1.40 µM | [13] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted thiophenes have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[24][25][26][27] Their mechanisms of action are varied and can involve the disruption of microbial cell membranes and inhibition of essential enzymes.[28]
Table 3: Antimicrobial Activity of Substituted Thiophenes (MIC values)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-Halobenzo[b]thiophenes | Gram-positive bacteria & yeast | 16 | [24] |
| Thiophene derivatives | Gram-positive & Gram-negative bacteria, Fungi | 7.8 - 500 | [25] |
| Thiophene derivatives | Colistin-Resistant A. baumannii | 16 - 32 | [28] |
| Thiophene derivatives | Colistin-Resistant E. coli | 8 - 32 | [28] |
| Thiophene derivatives | Various bacterial pathogens | 3.125 - 6.25 | [26] |
Other Therapeutic Applications
The therapeutic potential of substituted thiophenes extends beyond the aforementioned areas. They have been investigated as:
-
Acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.
-
Anticonvulsants for managing epilepsy.
-
Antiviral agents .
-
Cardiovascular drugs .
Key Experimental Protocols
The synthesis and biological evaluation of substituted thiophenes involve a range of established experimental procedures. This section provides detailed methodologies for some of the most common and crucial protocols.
Synthesis of Substituted Thiophenes
Several classical and modern synthetic methods are employed to construct the thiophene ring with desired substitutions.
The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
-
Materials:
-
Carbonyl compound (e.g., cyclohexanone)
-
Active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur (S₈)
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or methanol)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.2 equivalents).
-
Add the solvent to the flask.
-
Add the base (catalytic amount, e.g., 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
The Paal-Knorr synthesis provides a route to substituted thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.
-
Materials:
-
1,4-dicarbonyl compound (e.g., hexane-2,5-dione)
-
Sulfurizing agent (e.g., phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent)
-
Solvent (e.g., toluene or xylene)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the solvent.
-
Add the sulfurizing agent (e.g., 0.5 equivalents of P₄S₁₀).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any solids.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
The Fiesselmann synthesis is used to prepare 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.
-
Materials:
-
α,β-acetylenic ester (e.g., ethyl propiolate)
-
Thioglycolic acid derivative (e.g., methyl thioglycolate)
-
Base (e.g., sodium methoxide)
-
Solvent (e.g., methanol)
-
-
Procedure:
-
Dissolve the α,β-acetylenic ester in the solvent in a round-bottom flask.
-
Add the thioglycolic acid derivative to the solution.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with an acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted thiophene compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the substituted thiophene compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
This is a widely used model to evaluate the anti-inflammatory activity of compounds.[29][30][31][32][33][34]
-
Materials:
-
Rats or mice
-
Substituted thiophene compound
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer or calipers
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the substituted thiophene compound or vehicle orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
This spectrophotometric method is used to determine the AChE inhibitory activity of a compound.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Substituted thiophene compound
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well plate and microplate reader
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the substituted thiophene compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of the reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition of AChE activity for each concentration of the test compound and determine the IC50 value.
-
These assays determine the ability of a compound to inhibit the activity of cyclooxygenase and lipoxygenase enzymes.[35][36][37][38]
-
Materials:
-
Purified COX-1, COX-2, or 5-LOX enzyme
-
Substituted thiophene compound
-
Arachidonic acid as substrate
-
Appropriate buffer and cofactors for each enzyme
-
Detection system (e.g., colorimetric, fluorometric, or ELISA-based to measure prostaglandin or leukotriene production)
-
-
Procedure (General):
-
Pre-incubate the enzyme with the substituted thiophene compound or vehicle at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction.
-
Quantify the amount of product formed (e.g., PGE₂ for COX, LTB₄ for LOX) using the chosen detection method.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which substituted thiophenes exert their therapeutic effects is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of these compounds.
Signaling Pathways
Caption: PI3K/Akt signaling pathway and the inhibitory action of certain substituted thiophenes.
Caption: MAPK/ERK signaling pathway with potential inhibition by substituted thiophenes at the MEK level.
Caption: The NF-κB signaling pathway and its inhibition by certain substituted thiophenes.[39][40][41]
Experimental Workflows
Caption: General experimental workflow for the synthesis of substituted thiophenes.
Caption: Workflow for in vitro anticancer activity screening of substituted thiophenes.[42]
Conclusion
Substituted thiophenes represent a privileged scaffold in medicinal chemistry, with a proven track record and immense potential for the development of novel therapeutics. Their synthetic accessibility and the diverse range of biological activities they exhibit make them an attractive starting point for drug discovery programs targeting a wide array of diseases. This technical guide has provided a comprehensive overview of their therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that continued research into the structure-activity relationships and molecular targets of substituted thiophenes will lead to the discovery of new and improved medicines for a variety of unmet medical needs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]
- 19. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives… [ouci.dntb.gov.ua]
- 22. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 29. inotiv.com [inotiv.com]
- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 33. phytopharmajournal.com [phytopharmajournal.com]
- 34. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. ukm.my [ukm.my]
- 36. cdn.caymanchem.com [cdn.caymanchem.com]
- 37. phytojournal.com [phytojournal.com]
- 38. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 41. selleckchem.com [selleckchem.com]
- 42. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Amino-4-methylthiophene-2-carboxylic Acid and its Methyl Ester Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-amino-4-methylthiophene-2-carboxylic acid and its pivotal intermediate, methyl 3-amino-4-methylthiophene-2-carboxylate. These compounds are key building blocks in the synthesis of various pharmaceuticals, most notably the local anesthetic Articaine. This document details their synthesis, chemical properties, and significant applications, supported by experimental protocols and structured data for ease of reference.
Methyl 3-Amino-4-methylthiophene-2-carboxylate: The Core Intermediate
Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1) is a versatile thiophene derivative widely utilized in organic synthesis.[1][2] Its structure, featuring an amino group, a methyl group, and a methyl ester on a thiophene ring, provides a unique combination of reactivity for constructing more complex molecules.[2]
Chemical and Physical Properties
This intermediate is typically a white to light yellow crystalline powder.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 85006-31-1 | [3][4][5] |
| Molecular Formula | C₇H₉NO₂S | [4][5] |
| Molecular Weight | 171.22 g/mol | [4][5] |
| Melting Point | 85-88 °C | [3][5] |
| Appearance | White to light yellow crystal powder | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate | [4] |
Synthesis of Methyl 3-Amino-4-methylthiophene-2-carboxylate
The most common route for the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride. Several variations of this method exist, differing in solvents and catalysts.
Synthesis Workflow Diagram
Caption: General synthesis pathway for the target methyl ester.
Experimental Protocols for Synthesis
Below are detailed experimental protocols for the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate.
Protocol 1: Synthesis in Acetonitrile
-
Reactants :
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene: 1.74 g
-
Hydroxylamine hydrochloride: 0.69 g
-
Acetonitrile: 13 ml
-
Dry ether: 50 ml
-
Ammonia solution
-
-
Procedure :
-
Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in acetonitrile and bring the solution to a boil.[6]
-
Add hydroxylamine hydrochloride to the boiling solution and reflux the mixture for 5 hours.[6]
-
Cool the reaction mixture in an ice bath and add dry ether to produce a sticky precipitate.[6]
-
Filter the precipitate with the aid of kieselguhr.[6]
-
Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia.[6]
-
Extract the aqueous solution with ether (2x).[6]
-
Dry the combined ether extracts over sodium sulphate, filter, and evaporate to yield the final product.[6]
-
-
Yield : 1.1 g (64%)[6]
Protocol 2: Synthesis in N,N-Dimethylformamide (DMF) with Catalysts
-
Reactants :
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene: 87 g (0.5 mole)
-
N,N-Dimethylformamide (DMF): 435 ml
-
Anhydrous ferric chloride (FeCl₃): 2.43 g (0.015 mole)
-
Cyanuric chloride: 2.77 g (0.015 mole)
-
Hydroxylamine hydrochloride: 48.6 g (0.7 mole)
-
25% Ammonia water: 600 ml
-
-
Procedure :
-
Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in DMF.[7]
-
Add anhydrous ferric chloride, cyanuric chloride, and hydroxylamine hydrochloride.[7]
-
Maintain the reaction temperature at 70-90°C for 4 hours.[7]
-
Evaporate the solvent under reduced pressure.[7]
-
Add 25% ammonia water to the residue and stir for 30 minutes.[7]
-
Filter the resulting solid, wash with water, and dry to obtain the product.[7]
-
-
Yield : 82.5 g (96.5%)[7]
Applications in Drug Development and Organic Synthesis
The primary application of methyl 3-amino-4-methylthiophene-2-carboxylate is as a key intermediate in the synthesis of the dental local anesthetic, Articaine .[1][3] It is the starting material for forming the thiophene core of the Articaine molecule.[3]
Beyond Articaine, this compound is a valuable building block for a variety of other heterocyclic compounds with potential biological activity. Its amino and ester functionalities allow for a range of chemical modifications.[2]
-
Synthesis of N-acylhydrazones : The methyl ester can be converted to 3-amino-4-methylthiophene-2-carbohydrazide through hydrazinolysis. This intermediate can then be condensed with various aldehydes to form N-acylhydrazone derivatives, which are a class of compounds with known biological activities.[5]
-
Palladium-Catalyzed Direct Arylation : The C5 position of the thiophene ring can undergo direct arylation with various aryl halides in the presence of a palladium catalyst. This allows for the introduction of diverse aryl substituents, leading to a wide range of derivatives.[8]
-
Synthesis of Thieno[3,2-d]pyrimidines : The compound is used in the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, a class of fused heterocyclic compounds with potential applications in medicinal chemistry.[3]
Logical Relationship Diagram for Applications
Caption: Synthetic utility of the methyl ester intermediate.
This compound
This compound is the corresponding carboxylic acid of the above-described methyl ester. Information in the public domain regarding the isolated carboxylic acid is limited, suggesting that it is often generated in situ and used directly in subsequent reaction steps without isolation.
Synthesis via Hydrolysis
The carboxylic acid can be prepared by the hydrolysis of its methyl ester, typically under basic conditions.
Experimental Protocol for Hydrolysis (Inferred)
-
Reactants :
-
Methyl 3-amino-4-methylthiophene-2-carboxylate
-
45% Potassium hydroxide (KOH) solution
-
Water
-
-
Procedure :
-
Charge a reaction vessel with methyl 3-amino-4-methylthiophene-2-carboxylate, water, and 45% KOH solution at room temperature under a nitrogen atmosphere.
-
Warm the suspension to 80°C and hold for approximately 30 minutes to achieve hydrolysis.
-
The resulting solution contains the potassium salt of this compound.
-
Note: For isolation of the carboxylic acid, a careful acidification of the cooled reaction mixture would be required to precipitate the free acid, followed by filtration and drying. However, specific details on this isolation and the properties of the resulting solid are not well-documented in publicly available literature.
Applications
The primary known application of this compound is as an in-situ generated intermediate. For instance, in the patent mentioned above, it is immediately decarboxylated by the addition of hydrochloric acid. It can also be envisioned as a precursor for the synthesis of other derivatives where the free carboxylic acid is required, such as in certain amidation reactions.
Conclusion
Methyl 3-amino-4-methylthiophene-2-carboxylate is a well-characterized and synthetically valuable intermediate, with established protocols for its preparation and a significant role in the pharmaceutical industry, particularly in the production of Articaine. Its versatility extends to the synthesis of a variety of other heterocyclic systems. The corresponding carboxylic acid, this compound, appears to be a more transient intermediate, often generated and consumed in situ. Further research into the isolation, characterization, and synthetic utility of the free carboxylic acid could open new avenues for the development of novel thiophene-based compounds.
References
- 1. chemixl.com [chemixl.com]
- 2. prepchem.com [prepchem.com]
- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 7. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of Novel Thiophene Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives represent a cornerstone in modern medicinal chemistry and materials science. The unique electronic and structural properties of the thiophene ring have led to its incorporation into a wide array of molecules with significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough spectroscopic characterization is paramount in the development of these novel compounds, providing unequivocal evidence of chemical structure, purity, and insights into their electronic behavior. This guide offers a comprehensive overview of the key spectroscopic techniques employed in the analysis of new thiophene derivatives, complete with experimental protocols and comparative data.
Core Spectroscopic Techniques and Data Interpretation
The structural elucidation of novel thiophene compounds relies on a synergistic application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For thiophene derivatives, FTIR is crucial for confirming the presence of the thiophene ring and identifying its substitution patterns.
Key Vibrational Modes for Thiophene Compounds:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3120 - 3050 | Stretching vibration of the C-H bonds on the thiophene ring.[1] |
| C=C stretching (aromatic) | 1593 - 1427 | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring.[2][3] |
| C-S stretching | 821 - 764 | Stretching vibration of the carbon-sulfur bond in the thiophene ring.[3][4] |
| C-H out-of-plane bending | 900 - 700 | Bending vibrations of the C-H bonds, which can be indicative of the substitution pattern on the ring.[1][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The chemical shifts of the protons on the thiophene ring are highly dependent on their position and the nature of the substituents. Protons at the α-positions (adjacent to the sulfur atom) typically resonate at a different frequency than those at the β-positions.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the thiophene ring provide information about their electronic environment and connectivity.
Representative NMR Data for Thiophene Derivatives:
| Compound Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-substituted thiophenes | α-protons: ~7.0-8.0, β-protons: ~7.0-7.5 | C2: ~135-145, C3: ~125-135, C4: ~125-130, C5: ~120-130 |
| 3-substituted thiophenes | α-protons: ~7.0-7.8, β-protons: ~7.0-7.3 | C2: ~120-130, C3: ~130-140, C4: ~125-135, C5: ~120-130 |
| Thiophene-thiourea derivatives | Thiophene CH: 7.03-8.2 | Thiophene C: 132.0-135.3 |
Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. Upon ionization, molecules fragment in predictable ways, and the resulting fragmentation pattern can provide valuable structural information. For novel thiophene compounds, mass spectrometry confirms the molecular formula and can help elucidate the nature and position of substituents. The fragmentation of 2-thiophenesulfonyl derivatives, for example, often involves cleavage of the S-X bond.[5]
Common Fragmentation Pathways for Thiophene Derivatives:
-
Molecular Ion Peak (M⁺): Represents the intact molecule and confirms the molecular weight.
-
Loss of Substituents: Fragmentation often begins with the loss of side chains attached to the thiophene ring.
-
Ring Cleavage: The thiophene ring itself can fragment, leading to characteristic ions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For thiophene derivatives, the absorption of UV or visible light corresponds to π-π* and n-π* electronic transitions.[6] The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the nature of the substituents on the thiophene ring. Thiophene itself has an absorption band around 260 nm.[6]
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reproducible and reliable spectroscopic data.
Sample Preparation
-
FTIR: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
-
NMR: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is often added as an internal standard.
-
Mass Spectrometry: Samples are dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or after separation by chromatography.
-
UV-Vis: Samples are dissolved in a UV-transparent solvent (e.g., ethanol, hexane) to a concentration that gives an absorbance reading between 0.1 and 1.0.
Instrumentation and Data Acquisition
-
FTIR: A typical FTIR spectrometer is equipped with a Globar source, a KBr beam splitter, and a DTGS detector. Spectra are commonly recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
NMR: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). ¹H NMR spectra are typically acquired with a pulse angle of 90° and a relaxation delay of 1-5 seconds. ¹³C NMR spectra often require longer acquisition times due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap. Common ionization techniques for thiophene derivatives include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[7]
-
UV-Vis: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample over a specific wavelength range (typically 200-800 nm).
Visualizing Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel thiophene compound.
Caption: A generalized experimental workflow for the synthesis, purification, and spectroscopic characterization of novel thiophene compounds.
Signaling Pathways of Thiophene Compounds
Many novel thiophene derivatives are being investigated for their potential as therapeutic agents. Their mechanisms of action often involve the modulation of specific cellular signaling pathways.
Antimicrobial Mechanism: Some thiophene derivatives exhibit antimicrobial activity by targeting bacterial two-component signal transduction systems (TCSs).[8] These systems are crucial for bacteria to adapt to environmental changes, and their inhibition can lead to bacterial cell death. A key target within TCSs is the histidine kinase (HK) protein.[8]
Caption: Inhibition of a bacterial two-component signal transduction system by a novel thiophene derivative.
Anti-inflammatory Mechanism: Certain thiophene-based compounds have demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[5][9] This modulation can occur through interference with signaling pathways like the NF-κB pathway.
Caption: Modulation of the NF-κB signaling pathway by an anti-inflammatory thiophene compound.
Conclusion
The spectroscopic characterization of novel thiophene compounds is a multi-faceted process that requires the careful application and interpretation of several analytical techniques. This guide has provided an overview of the fundamental spectroscopic methods, representative data, standardized protocols, and visual representations of experimental and biological pathways. For researchers and drug development professionals, a robust and thorough spectroscopic analysis is the bedrock upon which the successful development of new and effective thiophene-based therapeutics and materials is built.
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 7. journalwjarr.com [journalwjarr.com]
- 8. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Amino-4-methylthiophene-2-carboxylic acid from 3-Oxotetrahydrothiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3-Amino-4-methylthiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences from readily available starting materials and proceeds through a substituted 3-oxotetrahydrothiophene intermediate.
Introduction
This compound and its derivatives are important scaffolds in the synthesis of various biologically active compounds. The thiophene core is a key feature in several pharmaceuticals. This protocol outlines a reliable and reproducible method for the preparation of the title compound, beginning with the synthesis of a key intermediate, methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate.
Overall Synthetic Scheme
The synthesis is a three-step process:
-
Step 1: Synthesis of Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate. This initial step involves a Michael addition of methyl thioglycolate to methyl methacrylate, followed by an intramolecular Dieckmann condensation to form the cyclic β-keto ester.
-
Step 2: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate. The substituted 3-oxotetrahydrothiophene is then converted to the corresponding aminothiophene via a condensation reaction with hydroxylamine hydrochloride.
-
Step 3: Hydrolysis to this compound. The final step is the saponification of the methyl ester to yield the target carboxylic acid.
Data Presentation
Table 1: Summary of Reagents for Step 1: Synthesis of Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| Methyl thioglycolate | 106.14 | 1.0 | 106 g |
| Methyl methacrylate | 100.12 | 1.0 | 100 g |
| Piperidine | 85.15 | Cat. | 1 mL |
| Sodium methoxide | 54.02 | 0.74 | 40 g |
| Methanol | 32.04 | - | 200 mL |
| Dichloromethane | 84.93 | - | As needed for extraction |
| Sodium sulfate | 142.04 | - | As needed for drying |
Table 2: Summary of Reagents for Step 2: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 174.22 | 0.01 | 1.74 g |
| Hydroxylamine hydrochloride | 69.49 | 0.01 | 0.69 g |
| Acetonitrile | 41.05 | - | 13 mL |
| Diethyl ether | 74.12 | - | 50 mL |
| Ammonia solution | - | - | As needed for basification |
Table 3: Summary of Reagents for Step 3: Hydrolysis to this compound
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 171.22 | 1.0 | 1 eq. |
| 4 N Sodium hydroxide solution | 40.00 | Excess | As needed |
| Dilute hydrochloric acid | - | - | As needed for acidification |
Experimental Protocols
Step 1: Synthesis of Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate
This procedure details the formation of the key cyclic β-keto ester intermediate.
Protocol:
-
To a solution of methyl thioglycolate (106 g, 1.0 mol) and piperidine (1 mL), add methyl methacrylate (100 g, 1.0 mol) dropwise while maintaining the temperature.
-
The resulting reaction mixture is then added dropwise to a solution of sodium methoxide (40 g, 0.74 mol) in methanol (200 mL).
-
Stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture into water and acidify with a suitable acid (e.g., dilute HCl) until the solution is acidic.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic phases with water and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product is purified by vacuum distillation (b.p. 110-115 °C at 14 Pascal) to yield methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate.
Step 2: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
This protocol describes the conversion of the cyclic ketone to the aminothiophene.
Protocol:
-
Dissolve methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate (1.74 g, 0.01 mol) in acetonitrile (13 mL).
-
Heat the solution to reflux.
-
To the refluxing solution, add hydroxylamine hydrochloride (0.69 g, 0.01 mol).
-
Continue to reflux the mixture for 5 hours.
-
Cool the reaction mixture in an ice bath.
-
Add dry diethyl ether (50 mL) to precipitate the product.
-
Filter the resulting sticky precipitate with the aid of kieselguhr.
-
Create a slurry of the kieselguhr with water and filter.
-
Basify the filtrate with an ammonia solution.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 3-amino-4-methylthiophene-2-carboxylate.[1] The reported yield is approximately 64%, with a melting point of 82-83 °C.
Step 3: Hydrolysis to this compound
This final step involves the saponification of the methyl ester to the desired carboxylic acid.
Protocol:
-
Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate in a suitable solvent (e.g., methanol or ethanol).
-
Add an excess of 4 N aqueous sodium hydroxide solution.
-
Heat the mixture under reflux for approximately 2 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product. A patent describing a similar hydrolysis reports a yield of 90-91%.[2]
Mandatory Visualizations
References
Application Notes and Protocols for the Palladium-Catalyzed Arylation of 3-Aminothiophene Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed arylation of 3-aminothiophene esters, primarily through the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the synthesis of 3-(arylamino)thiophene-2-carboxylates. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active compounds and functional organic materials. The Buchwald-Hartwig reaction offers a direct and efficient route to construct the C-N bond between the 3-amino group of the thiophene ring and an aryl group, often with high yields and excellent functional group tolerance.[1][2][3]
These application notes provide detailed protocols and a summary of reaction conditions for the palladium-catalyzed arylation of 3-aminothiophene esters, enabling researchers to select and optimize conditions for their specific synthetic targets.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate, catalyzed by a palladium complex.[2][3] The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The 3-aminothiophene ester coordinates to the Pd(II) complex, and in the presence of a base, the amine is deprotonated to form a palladium amido complex.
-
Reductive Elimination: The desired 3-(arylamino)thiophene ester is formed through reductive elimination from the palladium amido complex, regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the reaction, influencing reaction rates, yields, and substrate scope.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the palladium-catalyzed arylation of 3-aminothiophene esters, providing a comparative overview of different catalytic systems and their effectiveness.
| 3-Aminothiophene Ester | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Bromobenzenes with EWG | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | N/A | Moderate to High | [4] |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Bromobiphenyl | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | N/A | Moderate to High | [4] |
| 3-Aminothiophenecarboxylates | Substituted Halopyridines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | N/A | N/A | N/A | [4] |
Note: "N/A" indicates that the specific data was not provided in the cited abstract.
Experimental Protocols
Protocol 1: General Procedure for the Arylation of Methyl 3-Aminobenzo[b]thiophene-2-carboxylate with Aryl Bromides
This protocol is based on the conditions reported for the Buchwald-Hartwig coupling of deactivated aminothiophenes.[4]
Materials:
-
Methyl 3-aminobenzo[b]thiophene-2-carboxylate
-
Aryl bromide (e.g., with electron-withdrawing groups or a biphenyl moiety)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add methyl 3-aminobenzo[b]thiophene-2-carboxylate (1.0 equiv), the aryl bromide (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and Xantphos (0.04-0.10 equiv).
-
Add anhydrous 1,4-dioxane to the reaction vessel.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired methyl 3-(arylamino)benzo[b]thiophene-2-carboxylate.
Mandatory Visualizations
Caption: General workflow for the palladium-catalyzed arylation of 3-aminothiophene esters.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes: Synthesis of Articaine from 3-Amino-4-methylthiophene-2-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Articaine is a widely used local anesthetic in the field of dentistry, notable for its amide structure that incorporates a thiophene ring instead of the more common benzene ring.[1][2] This unique thiophenic structure enhances its lipid solubility and potency.[1][2] A critical starting material in the synthesis of Articaine is Methyl 3-amino-4-methylthiophene-2-carboxylate, an ester derivative of 3-Amino-4-methylthiophene-2-carboxylic acid.[3][4][5] These notes provide a detailed overview of the synthetic pathway, experimental protocols, and relevant chemical data for the preparation of Articaine hydrochloride from this key intermediate.
Synthetic Pathway Overview
The synthesis of Articaine hydrochloride from Methyl 3-amino-4-methylthiophene-2-carboxylate is a multi-step process. It begins with an amidation reaction, followed by an amination step, and concludes with salt formation to produce the stable hydrochloride salt.
References
- 1. Articaine - Wikipedia [en.wikipedia.org]
- 2. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 4. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 - Manufacturer India [valeshvarbiotech.com]
- 5. additivesfeed.com [additivesfeed.com]
Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors. The protocols outlined below are based on established literature methods and offer clear, step-by-step instructions suitable for a laboratory setting.
Synthetic Strategies Overview
The synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core generally involves the cyclization of a 3-aminothiophene-2-carboxylate or a related derivative. The most prevalent methods utilize a one-carbon source to form the pyrimidinone ring. Key starting materials often include substituted 3-aminothiophene-2-carboxylates, which can be prepared through multicomponent reactions such as the Gewald reaction.
Common synthetic approaches include:
-
Cyclization with Formic Acid: A straightforward method involving heating the 3-aminothiophene precursor with formic acid.
-
Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent serves as a one-carbon source and activating agent, often followed by cyclization with an amine.
-
Condensation with Urea or Isocyanates: This approach leads to the formation of thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones or N3-substituted derivatives.
-
Multi-step Synthesis involving Chlorination and Nucleophilic Substitution: This versatile method allows for the introduction of various substituents at the 4-position of the pyrimidine ring.
Experimental Protocols
Protocol 1: Synthesis of 6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one via DMF-DMA and Amination
This protocol details a two-step synthesis starting from methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate.[1]
Step 1: Synthesis of Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate
-
To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (250 mg, 0.95 mmol) in ethanol (10 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (189 µL, 1.42 mmol).
-
Heat the reaction mixture under microwave irradiation at 100 °C and 80 W for 30 minutes.
-
Concentrate the solution under reduced pressure to obtain the intermediate as an orange oil. This product is typically used in the next step without further purification.
Step 2: Synthesis of 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
-
Dissolve the crude intermediate from Step 1 (0.95 mmol) in DMF (4 mL).
-
Add 3-methoxybenzylamine (146 µL, 1.14 mmol).
-
Heat the solution under microwave irradiation at 100 °C and 80 W for 30 minutes.
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
Protocol 2: One-pot Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones
This protocol describes a one-pot method for synthesizing fused thieno[3,2-d]pyrimidinones from 3-amino-thiophene-2-carboxylates and lactams.[2]
-
To a solution of the appropriate 3-amino-thiophene-2-carboxylate (10 mmol) and a suitable lactam (12 mmol) in 1,2-dichloroethane (DCE) (20 mL), add phosphorus oxychloride (POCl3) (2.3 mL, 25 mmol) dropwise.
-
Reflux the reaction mixture at 80 °C for 2 hours.
-
Evaporate the solvent and excess POCl3 under reduced pressure.
-
Suspend the resulting yellow solid in dichloromethane (DCM) (100 mL).
-
Add 10% ammonium hydroxide (NH4OH) solution to adjust the pH to 9.
-
Extract the mixture with DCM (2 x 30 mL).
-
Wash the combined organic phase with brine.
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine from Thieno[3,2-d]pyrimidin-4-ol
This three-step synthesis involves condensation, chlorination, and nucleophilic substitution.[3]
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-ol
-
Synthesize the starting thieno[3,2-d]pyrimidin-4-ol from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. (Detailed procedure for this initial condensation is not provided in the cited source but is a common synthetic step).
Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
Suspend thieno[3,2-d]pyrimidin-4-ol (3 g, 19.8 mmol) in DMF (15 mL).
-
Add phosphoryl trichloride (35 mL) and stir the mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture into ice-cold water and stir at room temperature.
-
Filter the solid product, wash with water, and dry.
-
Crystallize the product from ethanol.
Step 3: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
-
Dissolve 4-chlorothieno[3,2-d]pyrimidine (1.2 g, 6.1 mmol) and morpholine (0.85 mL) in ethanol (15 mL).
-
Reflux the reaction mixture until the reaction is complete (monitor by TLC).
-
Extract the product with dichloromethane (DCM) and water.
-
Wash the extract successively with water, dry over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the final product.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various thieno[3,2-d]pyrimidin-4(3H)-one derivatives as reported in the literature.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | 1. DMF-DMA2. 3-Methoxybenzylamine | 1. EtOH2. DMF | 100 (microwave) | 1. 15 min2. 15 min | 31 | [1] |
| 3-Amino-thiophene-2-carboxylates | Lactam, POCl3 | DCE | 80 | 2 h | 92-97 | [2] |
| Thieno[3,2-d]pyrimidin-4-ol | POCl3 | DMF | 80 | 3 h | 85 (for chloro intermediate) | [3] |
| 4-Chlorothieno[3,2-d]pyrimidine | Morpholine | Ethanol | Reflux | Not specified | 54 | [3] |
| 3-Amino-5-arylthiophene amides | HCOOH, H2SO4 | - | 50 | Overnight | 76-98 | [1] |
| Ethyl 3-aminothiophene-2-carboxylate | Urea | Neat | 190 | Not specified | 84 (for dione) | [4] |
Characterization Data for Selected Compounds
| Compound | Melting Point (°C) | Key ¹H NMR Signals (δ ppm) | Reference |
| 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 144-146 | 8.48 (s, 1H), 7.68 (s, 1H), 7.44-7.28 (m, 4H), 7.05-6.88 (m, 4H), 5.29 (s, 2H), 3.90 (s, 3H), 3.78 (s, 3H) | [1] |
| 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | 241-243 | 7.81 (s, 1H), 7.74-7.71 (m, 2H), 7.47-7.36 (m, 4H), 7.14 (ddd, 1H), 7.03 (ddd, 1H), 3.88 (s, 3H), 3.86 (s, 3H) | [1] |
| 6,7-Dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one | 154-155 | 7.76 (d, 1H), 7.26 (d, 1H), 4.23 (t, 2H), 3.19 (t, 2H), 2.39-2.27 (m, 2H) | [2] |
| 4-Chlorothieno[3,2-d]pyrimidine | 115-118 | Not provided | [3] |
| 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | 109-110 | Not provided | [3] |
Visualized Experimental Workflow and Biological Context
The following diagrams illustrate a general synthetic workflow for thieno[3,2-d]pyrimidin-4(3H)-ones and their relevance as kinase inhibitors in signaling pathways.
Caption: General synthetic workflow for thieno[3,2-d]pyrimidin-4(3H)-one derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[3,2-d]pyrimidin-4(3H)-one derivatives.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-4-methylthiophene-2-carboxylic Acid as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-methylthiophene-2-carboxylic acid and its methyl ester derivative are highly valuable chemical building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The thiophene scaffold, coupled with strategically placed amino and carboxylic acid/ester functional groups, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of key pharmaceutical agents and other bioactive compounds.
Core Applications
The primary application of this compound and its derivatives lies in the synthesis of heterocyclic compounds with significant therapeutic potential. Key areas of application include:
-
Local Anesthetics: It is a critical starting material for the synthesis of Articaine, a widely used dental anesthetic.[1]
-
Anticancer Agents: The scaffold is used to develop potent inhibitors of the Fat Mass and Obesity-associated protein (FTO), an enzyme implicated in acute myeloid leukemia (AML) and other cancers.[2][3][4]
-
Analgesic and Anti-inflammatory Drugs: It serves as a precursor for N-acylhydrazone derivatives that exhibit significant antinociceptive and anti-inflammatory properties, often through the inhibition of the p38 MAPK pathway.
-
Antibacterial and Antioxidant Agents: Thiophene-2-carboxamide derivatives synthesized from this building block have shown promising antibacterial and antioxidant activities.
Application 1: Synthesis of Articaine Hydrochloride (Local Anesthetic)
Articaine is a dental amide-type local anesthetic distinguished by its thiophene ring.[1] The synthesis of Articaine Hydrochloride from methyl 3-amino-4-methylthiophene-2-carboxylate is a multi-step process involving amidation followed by amination and salt formation.[5][6][7]
Experimental Protocol: Synthesis of Articaine Hydrochloride
This protocol is a composite of publicly available information and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Amidation of Methyl 3-amino-4-methylthiophene-2-carboxylate [5][6]
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (1 equivalent) in dichloromethane.
-
Cooling: Cool the solution to approximately 10°C using an ice-water bath.
-
Base Addition: With stirring, add triethylamine (approximately 1 equivalent).
-
Acylation: Slowly add 2-chloropropionyl chloride (approximately 1 equivalent) dropwise. A large amount of white solid (triethylamine hydrochloride) will precipitate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 5 hours.
-
Work-up: Quench the reaction by pouring it into a mixture of dichloromethane and water. Carefully add solid sodium carbonate to neutralize excess 2-chloropropionyl chloride and adjust the pH to 7.5-9. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate.
Step 2: Amination and Salt Formation [7]
-
Reaction Setup: Dissolve the intermediate from Step 1 in dimethylformamide (DMF).
-
Nucleophilic Substitution: Add n-propylamine (2-4 equivalents).
-
Heating: Heat the reaction mixture to 45-55°C and maintain for 22-26 hours.
-
Isolation of Articaine Base: After the reaction is complete, perform a suitable work-up, which may include extraction and purification, to isolate the Articaine free base.
-
Salt Formation: Dissolve the purified Articaine base in acetone or absolute ethanol.
-
Acidification: Add concentrated hydrochloric acid to precipitate Articaine Hydrochloride.
-
Purification: Collect the precipitate by filtration, wash with a suitable solvent, and dry to obtain the final product.
Logical Workflow for Articaine Synthesis
Caption: Workflow for the synthesis of Articaine Hydrochloride.
Application 2: Synthesis of FTO Inhibitors for Anticancer Therapy
The FTO protein is an RNA demethylase that is overexpressed in certain cancers, such as acute myeloid leukemia (AML).[4] Inhibition of FTO leads to an increase in N6-methyladenosine (m⁶A) on the mRNA of key oncogenes like MYC and transcription factors like RARA and ASB2, ultimately suppressing tumor growth.[2][3][4][8] Derivatives of this compound have been developed as potent FTO inhibitors.
FTO Inhibition Signaling Pathway
FTO removes the m⁶A modification from mRNA transcripts. In AML, FTO targets transcripts of genes like MYC, RARA, and ASB2. By removing m⁶A, FTO increases the stability and/or translation of these transcripts. Inhibition of FTO reverses this process, leading to decreased MYC (an oncoprotein) and increased RARA and ASB2 (which promote differentiation), thereby exerting an anti-leukemic effect.[2][3][4]
Caption: FTO inhibition signaling pathway in AML.
Quantitative Data: FTO Inhibitor Activity
| Compound Class | Target | IC₅₀ Values | Antiproliferative IC₅₀ (Cell Line) | Reference |
| 1,2,3-Triazole Analogues | FTO | 780 nM (C6) | 0.83-4.15 µM (Esophageal Cancer) | |
| Acylhydrazone Scaffold Derivatives | FTO | 7.1-9.4 µM | 0.35-0.70 µM (MOLM13, NB4, THP-1) | |
| 3-Arylaminothiophenic-2-carboxylic acid derivs. | FTO | Strong Inhibition | Potent (AML cell lines) | [2] |
Experimental Protocol: General Synthesis of FTO Inhibitors
A common strategy involves modifying the 3-amino group of the thiophene ring. For example, the synthesis of 3-arylaminothiophenic-2-carboxylic acid derivatives:
-
Starting Material: Methyl 3-amino-4-methylthiophene-2-carboxylate.
-
Coupling Reaction: Perform a Buchwald-Hartwig or similar cross-coupling reaction with a suitable aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a suitable base.
-
Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.
-
Purification: Purify the final product by crystallization or chromatography.
Application 3: Synthesis of N-Acylhydrazones with Analgesic and Anti-inflammatory Activity
The methyl ester of this compound can be converted into a carbohydrazide, which is a key intermediate for synthesizing N-acylhydrazones (NAHs). These NAHs have shown significant analgesic and anti-inflammatory effects, in part by inhibiting the p38 MAPK signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α.
p38 MAPK Signaling Pathway in Inflammation
Caption: Role of p38 MAPK in inflammation and its inhibition by N-acylhydrazones.
Quantitative Data: Antinociceptive Activity of N-Acylhydrazones
Data from writhing test in mice (oral administration).
| Compound Derivative | Inhibition of Writhing (%) | Relative Potency vs. Dipyrone | Reference |
| 4-Biphenyl (8j) | High | Similar | [3] |
| 2-Naphthyl (8l) | High | Similar | [3] |
Experimental Protocol: Synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones[9]
Step 1: Synthesis of 3-amino-4-methylthiophene-2-carbohydrazide
-
Reaction Setup: To a solution of methyl 3-amino-4-methylthiophene-2-carboxylate in ethanol, add hydrazine hydrate (80%).
-
Reflux: Heat the mixture at 80°C under reflux for approximately 80 hours.
-
Isolation: Cool the reaction mixture and isolate the precipitated product, 3-amino-4-methylthiophene-2-carbohydrazide, by filtration. The reported yield is around 74%.
Step 2: Synthesis of N-Acylhydrazones
-
Reaction Setup: Dissolve the carbohydrazide from Step 1 in ethanol.
-
Condensation: Add a substituted aromatic aldehyde (1 equivalent) and a catalytic amount of hydrochloric acid.
-
Reaction: Stir the mixture at room temperature for 0.5 to 3.5 hours.
-
Isolation: The N-acylhydrazone product typically precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry. Yields are reported to be in the range of 42-95%.
Synthesis Workflow
Caption: Synthesis of N-acylhydrazone derivatives.
Conclusion
This compound is a foundational building block for constructing complex heterocyclic molecules with significant therapeutic applications. Its utility in the synthesis of the local anesthetic Articaine, novel anticancer agents targeting the FTO pathway, and potent anti-inflammatory N-acylhydrazones demonstrates its importance in modern drug discovery. The protocols and data presented herein provide a comprehensive overview for researchers looking to leverage this versatile scaffold in their own synthetic and medicinal chemistry programs.
References
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 2. Discovery of a potent PROTAC degrader for RNA demethylase FTO as antileukemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of articaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102060840B - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 7. CN102060840A - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 3-Amino-4-methylthiophene-2-carboxylic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 3-Amino-4-methylthiophene-2-carboxylic acid, and its corresponding methyl ester, serve as versatile starting materials for the synthesis of novel compounds with therapeutic potential.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of this scaffold, targeting key areas of drug discovery including anti-infective, analgesic, and anticancer research.
Overview of Derivatization Strategies
The chemical structure of this compound offers multiple reactive sites for chemical modification. The primary points for derivatization are the amino group at the 3-position, the carboxylic acid at the 2-position (often in its methyl ester form), and the C-H bond at the 5-position of the thiophene ring. Key derivatization strategies include:
-
Amide Bond Formation: Acylation of the 3-amino group to form amides and related structures.
-
Hydrazone Synthesis: Conversion of the carboxylic acid ester to a carbohydrazide followed by condensation with aldehydes or ketones.
-
C-H Arylation: Palladium-catalyzed direct arylation at the 5-position to introduce aryl substituents.
-
Heterocycle Formation: Cyclization reactions to construct fused ring systems, such as thieno[3,2-d]pyrimidines.
These strategies allow for the exploration of chemical space around the thiophene core, enabling the fine-tuning of physicochemical properties and biological activity.
Derivatization at the 3-Amino Group
The amino group is a primary site for modification, often targeted to modulate ligand-receptor interactions.
Synthesis of N-Acylhydrazones
N-acylhydrazone derivatives of this compound have been investigated for their antinociceptive properties.[3] The synthesis is a two-step process starting from the methyl ester.
Experimental Protocol: Two-Step Synthesis of 3-Amino-4-methylthiophene-2-acylcarbohydrazones
Step 1: Synthesis of 3-Amino-4-methylthiophene-2-carbohydrazide
-
To a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (80% solution, an excess, e.g., 10-20 eq).
-
Reflux the reaction mixture at 80°C for 80 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-amino-4-methylthiophene-2-carbohydrazide. A typical yield is around 74%.[3]
Step 2: Synthesis of N-Acylhydrazones
-
Dissolve the 3-amino-4-methylthiophene-2-carbohydrazide (1.0 eq) in ethanol.
-
Add the desired aromatic or aliphatic aldehyde (1.0-1.2 eq).
-
Add a catalytic amount of hydrochloric acid (HCl).
-
Stir the reaction mixture at room temperature for 0.5 to 3.5 hours.[3]
-
Monitor the reaction by TLC.
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried to afford the final N-acylhydrazone product.
Quantitative Data: Yields of N-Acylhydrazone Derivatives
| Compound Type | Yield Range | Reference |
| N-Acylhydrazones | 42.4 - 95.5% | [3] |
General Amide Coupling
The 3-amino group can be readily acylated using standard peptide coupling reagents or by reaction with acyl chlorides. This is a fundamental transformation for creating diverse libraries of compounds.
Experimental Protocol: Amide Synthesis using a Carbodiimide Coupling Agent
-
Dissolve the carboxylic acid (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[4]
-
Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
Add a solution of this compound or its methyl ester (1.0 eq) in the same solvent.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Derivatization at the 5-Position of the Thiophene Ring
The C5 position of the thiophene ring is susceptible to electrophilic substitution and can be functionalized via modern cross-coupling reactions.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation is an efficient method to introduce aryl groups at the 5-position, which has been used to synthesize compounds with antiplasmodial activity.[5]
Experimental Protocol: Direct C-H Arylation of Methyl 3-Amino-4-methylthiophene-2-carboxylate
-
In a reaction vessel, combine methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq), the desired aryl bromide or iodide (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., a phosphine ligand, if required).
-
Add a base; potassium acetate has been shown to be effective in promoting the direct arylation while inhibiting competing amination reactions.[5]
-
Add a suitable solvent, such as DMA or DMF.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at a temperature ranging from 100 to 150°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Yields of Direct Arylation Products
| Aryl Halide | Product Yield | Reference |
| 3-Iodoaniline | 69% | [5] |
| 1-Bromo-4-chlorobenzene | 57% | [5] |
| 2-Bromonaphthalene | Good Yield | [5] |
| 6-Methoxy-2-bromonaphthalene | Good Yield | [5] |
Derivatization involving the Carboxylic Acid Group
The carboxylic acid at the 2-position, often protected as a methyl ester, can be hydrolyzed to the free acid, which can then be used in further reactions.
Saponification of the Methyl Ester
Experimental Protocol: Hydrolysis of Methyl 3-Amino-4-methylthiophene-2-carboxylate
-
Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 2-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and acidify with a dilute acid (e.g., 1N HCl) to a pH of 3-4.
-
The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried.
Synthesis of Fused Ring Systems
The bifunctional nature of the 3-amino-4-methylthiophene-2-carboxylate scaffold allows for the construction of fused heterocyclic systems.
Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
The 5-aryl derivatives obtained from the direct arylation can be cyclized to form thieno[3,2-d]pyrimidin-4(3H)-ones, a class of compounds with diverse biological activities.[5]
Experimental Protocol: Cyclization to form 6-Aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones
A typical procedure for this type of cyclization involves reacting the 3-amino-5-aryl-4-methylthiophene-2-carboxylate with a source of one carbon, such as formamide or formic acid, at elevated temperatures.
-
Heat a mixture of the 3-amino-5-aryl-4-methylthiophene-2-carboxylate (1.0 eq) in an excess of formamide at 150-180°C for several hours.
-
Alternatively, reflux the starting material in formic acid.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: General derivatization pathways for this compound methyl ester.
Caption: Targeted pathway for FTO inhibitors in acute myeloid leukemia.
References
Anwendungshinweise und Protokolle: Gewald-Synthese von Aminothiophenen aus α-Mercaptoketonen
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle und technische Hinweise zur Gewald-Synthese von 2-Aminothiophenen, die von α-Mercaptoketonen als Schlüsselintermediat ausgeht. Diese Variante der klassischen Gewald-Reaktion ist ein leistungsfähiges Werkzeug zur Synthese von polysubstituierten Thiophenen, die wichtige Bausteine in der medizinischen Chemie und der Materialwissenschaft darstellen.
Einleitung
Die Gewald-Synthese ist eine Multikomponentenreaktion, die typischerweise ein Keton oder Aldehyd, ein α-cyano-substituiertes Nitril und elementaren Schwefel in Gegenwart einer Base zur Bildung eines 2-Aminothiophens umsetzt. Eine wichtige Variante dieser Reaktion, die für die gezielte Synthese von Bedeutung ist, verwendet α-Mercaptoketone (oder deren Vorläufer) als Ausgangsmaterialien. Diese Methode ermöglicht eine präzise Kontrolle über die Substituenten am Thiophenring. Die resultierenden 2-Aminothiophene sind wertvolle Pharmokophore, die in einer Vielzahl von Wirkstoffen mit antiprotozoischen, antiproliferativen, antiviralen, antibakteriellen und antimykotischen Eigenschaften zu finden sind.
Reaktionsmechanismus und Prinzip
Die klassische Gewald-Synthese, die von einem α-Mercaptoketon ausgeht, folgt einem schrittweisen Mechanismus. Zunächst findet eine Kondensationsreaktion zwischen dem α-Mercaptoketon und dem aktivierten Nitril (z. B. Malononitril oder Cyanessigsäureethylester) statt. Die Anwesenheit einer Base, wie z. B. Triethylamin, deprotoniert die Mercaptogruppe und erleichtert den nukleophilen Angriff auf die Nitrilgruppe, was zur Bildung eines Thioether-Zwischenprodukts führt. Ein anschließender intramolekularer Ringschluss, gefolgt von einer Tautomerisierung, führt zur Aromatisierung und zur Bildung des stabilen 2-Aminothiophen-Ringsystems.
Abbildung 1: Allgemeiner Reaktionsmechanismus der Gewald-Synthese ausgehend von einem α-Mercaptoketon.
Experimentelle Protokolle
Die folgenden Protokolle basieren auf etablierten Methoden zur Synthese von 3-Acetyl-2-aminothiophenen, bei denen ein Dithian als stabiler Vorläufer des α-Mercaptoketons verwendet wird.
Protokoll 1: Synthese von 1-(2-Amino-3-thienyl)ethanon
Dieses Protokoll beschreibt die Synthese von 1-(2-Amino-3-thienyl)ethanon aus 2-Mercaptoaceton (in Form seines Dithian-Vorläufers) und Cyanacetonitril.
Materialien:
-
Rohes Cyanacetonitril (2-Cyanpropan-1-on)
-
Dithian-Vorläufer von 2-Mercaptoaceton
-
Triethylamin (TEA)
-
Dimethylformamid (DMF)
-
Diethylether
-
Eisessig
-
Wasser
Durchführung:
-
Lösen Sie den Dithian-Vorläufer (22 mmol) und rohes Cyanacetonitril (43 mmol) in DMF (10 mL) in einem geeigneten Reaktionsgefäß.
-
Fügen Sie unter Rühren langsam Triethylamin (10 mmol) hinzu. Es kann eine leichte exotherme Reaktion beobachtet werden.
-
Rühren Sie die Mischung für 15 Minuten bei Raumtemperatur.
-
Erhitzen Sie die Lösung für 3 Stunden auf 60 °C.
-
Entfernen Sie das Lösungsmittel (DMF) unter reduziertem Druck.
-
Zum öligen Rückstand geben Sie Wasser (50 mL) und Diethylether (50 mL).
-
Säuern Sie die wässrige Phase vorsichtig mit Eisessig an, bis die organische Phase klar wird.
-
Trennen Sie die organische Phase ab, trocknen Sie sie über einem geeigneten Trockenmittel (z. B. MgSO₄) und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das Rohprodukt zu erhalten.
-
Reinigen Sie das Produkt durch geeignete Methoden wie Umkristallisation oder Säulenchromatographie.
Protokoll 2: Synthese von 1-(2-Amino-4-methyl-3-thienyl)ethanon
Dieses Protokoll beschreibt die Synthese eines methylsubstituierten Analogs.
Materialien:
-
Rohes Cyanacetonitril
-
Dithian-Vorläufer von 2-Mercaptopropan-2-on
-
Triethylamin (TEA)
-
Dimethylformamid (DMF)
-
Cyclohexan
-
Dichlormethan (CH₂Cl₂)
Durchführung:
-
Lösen Sie den Dithian-Vorläufer (12,5 mmol) und rohes Cyanacetonitril (25 mmol) in DMF (10 mL).
-
Fügen Sie Triethylamin (10 mmol) hinzu.
-
Erhitzen Sie die Mischung für 5 Stunden auf 60 °C.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Kristallisieren Sie den halbfesten Rückstand aus einer Mischung von Cyclohexan und Dichlormethan um, um das gereinigte Produkt zu erhalten.
Zusammenfassung der Quantitativen Daten
Die folgende Tabelle fasst die Reaktionsbedingungen und Ausbeuten für die beschriebenen Synthesen zusammen.
| Produkt | Ausgangsmaterialien | Base (Äquiv.) | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) | Referenz |
| 1-(2-Amino-3-thienyl)ethanon | Cyanacetonitril, Dithian-Vorläufer | Triethylamin (ca. 0.23) | DMF | 60 | 3 | n.a. | |
| 1-(2-Amino-4-methyl-3-thienyl)ethanon | Cyanacetonitril, Dithian-Vorläufer | Triethylamin (ca. 0.4) | DMF | 60 | 5 | 41 |
Hinweis: Die genaue Ausbeute für 1-(2-Amino-3-thienyl)ethanon wurde in der zitierten Quelle nicht explizit angegeben.
Workflow der Experimente
Der allgemeine Arbeitsablauf für die Gewald-Synthese aus α-Mercaptoketon-Vorläufern ist im folgenden Diagramm dargestellt.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Synthese von 2-Aminothiophenen.
Anwendungen in der Wirkstoffentwicklung
Die aus dieser Syntheseroute zugänglichen 2-Aminothiophene sind vielseitige Bausteine für die Synthese komplexerer heterocyclischer Systeme. Ihre Derivate werden in der medizinischen Chemie intensiv erforscht. Beispielsweise können sie als Ausgangsmaterialien für die Synthese von Thieno[2,3-d]pyrimidinen dienen, einer Klasse von Verbindungen mit signifikanter biologischer Aktivität, einschließlich potenzieller Anwendungen als Kinase-Inhibitoren in der Krebstherapie. Die Acetylgruppe in Position 3, wie sie in den hier beschriebenen Protokollen eingeführt wird, bietet einen reaktiven "Griff", der weitere Funktionalisierungen und den Aufbau von Molekülbibliotheken für das Wirkstoffscreening ermöglicht.
Wichtige Überlegungen und Fehlerbehebung
-
Stabilität der Ausgangsmaterialien: α-Mercaptoketone und einige aktivierte Nitrile können instabil sein. Die Verwendung von stabilen Vorläufern wie Dithianen oder die in-situ-Erzeugung der reaktiven Spezies kann vorteilhaft sein.
-
Basenwahl: Die Art und Menge der Base kann die Reaktionsgeschwindigkeit und die Ausbeute erheblich beeinflussen. Triethylamin ist eine häufig verwendete Base, aber auch andere organische oder anorganische Basen können eingesetzt werden.
-
Lösungsmittel: DMF ist ein geeignetes polares aprotisches Lösungsmittel, das die Löslichkeit der Reaktanden fördert. Andere Lösungsmittel wie Ethanol oder Methanol können ebenfalls verwendet werden, was eine Optimierung erforderlich machen kann.
-
Temperaturkontrolle: Die Reaktion ist oft exotherm, insbesondere nach der Zugabe der Base. Eine angemessene Kühlung und kontrolliertes Erhitzen sind für eine sichere und effiziente Reaktion entscheidend.
-
Aufarbeitung: Die Ansäuerung während der Aufarbeitung ist entscheidend, um das deprotonierte Produkt zu neutralisieren und seine Extraktion in die organische Phase zu erleichtern.
Durch die Anwendung der hier beschriebenen Protokolle und das Verständnis der zugrunde liegenden Prinzipien können Forscher effizient eine Vielzahl von substituierten 2-Aminothiophenen für die weitere Erforschung und Entwicklung neuer pharmazeutischer Wirkstoffe herstellen.
Application Notes and Protocols for the Large-Scale Production of 3-Amino-4-methylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a robust and scalable two-step method for the large-scale production of 3-Amino-4-methylthiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The protocols detailed below are based on established and high-yield chemical transformations, suitable for adaptation to industrial production environments.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. Notably, the corresponding methyl ester is a key intermediate in the synthesis of the local anesthetic Articaine.[1] The demand for efficient and scalable synthetic routes is therefore of significant interest. The method outlined herein involves the synthesis of the methyl ester intermediate, Methyl 3-amino-4-methylthiophene-2-carboxylate, followed by its quantitative saponification to yield the desired carboxylic acid.
Overall Synthesis Pathway
The large-scale production of this compound is efficiently achieved through a two-step process. The first step involves the formation of Methyl 3-amino-4-methylthiophene-2-carboxylate from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. The second step is the hydrolysis (saponification) of the methyl ester to the final carboxylic acid product.
Caption: Overall two-step synthesis pathway for this compound.
Data Presentation: Key Reaction Parameters
The following table summarizes the quantitative data from various reported scales of the synthesis of the intermediate, Methyl 3-amino-4-methylthiophene-2-carboxylate.
| Parameter | Method 1 (Lab Scale) | Method 2 (Large-Scale) |
| Starting Material | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene |
| Scale | 1.74 g | 87 g (0.5 mole) |
| Reagents | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride, Anhydrous ferric chloride, Cyanuric chloride |
| Solvent | Acetonitrile (13 ml) | N,N-dimethylformamide (435 ml) |
| Temperature | Reflux | 70-90°C |
| Reaction Time | 5 hours | 4 hours |
| Work-up | Ether precipitation, basification with ammonia, ether extraction | Solvent evaporation, treatment with 25% ammonia water, filtration |
| Yield | 64% | 96.5% |
| Reference | PrepChem.com[2] | Chemicalbook[3] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
This protocol is adapted from a high-yield, large-scale synthesis method.[3]
Materials:
-
2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g, 0.5 mole)
-
N,N-dimethylformamide (DMF) (435 ml)
-
Anhydrous ferric chloride (2.43 g, 0.015 mole)
-
Cyanuric chloride (2.77 g, 0.015 mole)
-
Hydroxylamine hydrochloride (48.6 g, 0.7 mole)
-
25% Ammonia water (600 ml)
-
Water (for washing)
Procedure:
-
In a suitable reaction vessel, dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.
-
To the solution, add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mole) of cyanuric chloride.
-
Add 48.6 g (0.7 mole) of hydroxylamine hydrochloride to the mixture.
-
Heat the reaction mixture and maintain the temperature between 70-90°C for 4 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
To the obtained residue, add 600 ml of 25% ammonia water and stir for 30 minutes.
-
Filter the resulting precipitate to obtain the crude product.
-
Wash the filter cake with 500 ml of water.
-
Dry the product to obtain Methyl 3-amino-4-methyl-2-thiophenecarboxylate. (Expected yield: ~82.5 g, 96.5%).
References
Synthesis of 3-Amino-4-methylthiophene-2-acylcarbohydrazone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives. These compounds are of significant interest in medicinal chemistry, particularly as potential antinociceptive agents. The protocols outlined below are based on established synthetic methodologies, offering a reproducible guide for the preparation and characterization of these promising molecules.
Introduction
N-acylhydrazones are recognized as a "privileged structure" in drug discovery, forming the scaffold of numerous bioactive compounds. The 3-amino-4-methylthiophene-2-acylcarbohydrazone core, in particular, has been identified as a promising framework for the development of novel therapeutics. This application note details the synthesis of a series of these derivatives and provides context for their potential applications.
Synthesis Overview
The synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives is achieved through a two-step process commencing with the formation of a key carbohydrazide intermediate, followed by condensation with various aromatic aldehydes.[1]
Caption: Synthetic workflow for 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives.
Quantitative Data Summary
The synthesis of the target 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives (compounds 8a-t ) has been reported to proceed with good to excellent yields. While specific data for each of the twenty derivatives is not fully detailed in the primary literature, the overall yields are summarized in the table below.[1]
| Parameter | Value | Reference |
| Yield of Intermediate 10 | 74.1% | [2] |
| Yield Range of Final Derivatives (8a-t ) | 42.4 - 95.5% | [1][2] |
| Melting Point of Starting Material 9 | 85-88 °C |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate (9)
Materials:
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
-
Hydroxylamine hydrochloride
-
Acetonitrile
-
Dry ether
-
Ammonia solution
-
Sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in acetonitrile in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling the reaction mixture in an ice bath, add dry ether to precipitate the product.
-
Filter the precipitate.
-
The filtrate should be basified with ammonia solution and extracted with ether.
-
Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the title compound.
Protocol 2: Synthesis of 3-Amino-4-methylthiophene-2-carbohydrazide (10)
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate (9)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (9) in ethanol.[1]
-
Add 80% hydrazine hydrate to the solution.[2]
-
Heat the reaction mixture to 80°C and maintain at reflux for 80 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: General Procedure for the Synthesis of 3-Amino-4-methylthiophene-2-acylcarbohydrazone Derivatives (8a-t)
Materials:
-
3-Amino-4-methylthiophene-2-carbohydrazide (10)
-
Various aromatic aldehydes
-
Absolute ethanol
-
Hydrochloric acid (37%, catalytic amount)
-
50 mL flask with magnetic stirrer
-
Crushed ice
Procedure:
-
In a 50 mL flask, dissolve 3-amino-4-methylthiophene-2-carbohydrazide (10) in absolute ethanol.[1]
-
To this solution, add the corresponding aromatic aldehyde.[1]
-
Add three drops of 37% hydrochloric acid to catalyze the reaction.[1]
-
Stir the reaction mixture at room temperature for 0.5 to 3.5 hours.[1] Monitor the reaction by TLC.
-
Upon completion of the reaction, add crushed ice to the flask to precipitate the product.[1]
-
Collect the solid product by filtration, wash with cold water, and dry.
Potential Applications and Biological Activity
The primary reported biological activity of this series of compounds is their antinociceptive (analgesic) effect .[3] Certain derivatives have shown potency comparable to the commercial drug dipyrone in in vivo mouse models.[3] The proposed mechanism of action for this antinociceptive activity involves the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[3]
The p38 MAPK pathway is a key player in the cellular response to inflammatory stimuli and stress. In the context of pain, activation of p38 MAPK in neurons and glial cells contributes to the sensitization of pain pathways.[4][5] Inhibition of this pathway can therefore lead to an analgesic effect.
Caption: p38 MAPK signaling pathway in pain and its inhibition.
While the primary focus has been on antinociceptive activity, other thiophene-based carbohydrazide derivatives have been reported to exhibit antimicrobial and anticancer activities.[2] Further investigation into these potential applications for the 3-amino-4-methylthiophene-2-acylcarbohydrazone series is warranted.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These methods include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
X-ray Diffraction: For unequivocal determination of stereochemistry, where applicable.[1]
Conclusion
The synthetic route to 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives is a robust and efficient process, yielding a diverse library of compounds from a common intermediate. The protocols provided herein offer a comprehensive guide for the synthesis and further exploration of these molecules. Their promising activity as antinociceptive agents, potentially acting through the inhibition of the p38 MAPK pathway, makes them valuable candidates for further research and development in the field of pain management.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinase and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAP kinase and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of the Herbicide Thifensulfuron-methyl using 3-Amino-4-methylthiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the sulfonylurea herbicide, Thifensulfuron-methyl, utilizing 3-Amino-4-methylthiophene-2-carboxylic acid or its methyl ester as a key starting material. This document outlines the synthetic pathway, provides detailed experimental procedures, and presents relevant data in a structured format.
Introduction
This compound and its corresponding methyl ester are versatile heterocyclic building blocks in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] Their unique structure allows for the introduction of diverse functionalities, making them valuable starting materials in medicinal and agricultural chemistry. One of the most significant applications of these compounds is in the production of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates.[4]
This document focuses on the synthesis of Thifensulfuron-methyl, a selective post-emergence herbicide used for the control of broadleaf weeds in various crops. The synthesis involves a multi-step process, beginning with the conversion of the amino group of the thiophene precursor into a reactive sulfonyl chloride intermediate, followed by coupling with a specific aminotriazine moiety.
Synthetic Pathway Overview
The overall synthetic strategy for Thifensulfuron-methyl from methyl 3-amino-4-methylthiophene-2-carboxylate involves two key stages:
-
Formation of the Sulfonyl Chloride Intermediate: The amino group of methyl 3-amino-4-methylthiophene-2-carboxylate is converted to a sulfonyl chloride. This is typically achieved through a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.
-
Coupling Reaction: The resulting methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is then coupled with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to form the final product, Thifensulfuron-methyl.
The following diagram illustrates the general synthetic workflow:
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
This protocol describes the conversion of the amino group of the starting material to a sulfonyl chloride.
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Suspend Methyl 3-amino-4-methylthiophene-2-carboxylate in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation (Sandmeyer-type Reaction):
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
-
Protocol 2: Synthesis of Thifensulfuron-methyl
This protocol details the final coupling step to produce Thifensulfuron-methyl.
Materials:
-
Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine[5]
-
Pyridine (or another suitable base)
-
Acetonitrile (or other suitable aprotic solvent)
-
Water
-
Dilute Hydrochloric Acid
Procedure:
-
Coupling Reaction:
-
Dissolve 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in a suitable aprotic solvent such as acetonitrile.
-
Add a base, such as pyridine, to the solution.
-
To this mixture, add a solution of Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate in the same solvent dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain Thifensulfuron-methyl.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of Thifensulfuron-methyl. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Typical Yield (%) | Typical Purity (%) |
| Protocol 1 | Methyl 3-amino-4-methylthiophene-2-carboxylate | Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate | 60-75 | >95 |
| Protocol 2 | Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate & 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Thifensulfuron-methyl | 80-90 | >97 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components and steps in the synthesis of Thifensulfuron-methyl.
Conclusion
The protocols and information provided in these application notes offer a detailed guide for the synthesis of the herbicide Thifensulfuron-methyl from this compound or its methyl ester. This synthetic route highlights the utility of aminothiophene derivatives as valuable intermediates in the agrochemical industry. The provided data and diagrams are intended to facilitate a clear understanding of the process for research and development purposes. Researchers should always adhere to appropriate laboratory safety practices when carrying out these procedures.
References
- 1. prepchem.com [prepchem.com]
- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-Thiophenecarboxylic acid, 4-(chlorosulfonyl)-5-methyl-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Alzchem Group [alzchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-methylthiophene-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 3-Amino-4-methylthiophene-2-carboxylic acid and its methyl ester precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of methyl 3-amino-4-methylthiophene-2-carboxylate is significantly lower than reported. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here's a troubleshooting guide to address common issues:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. Impurities can lead to side reactions and inhibit the main reaction pathway.
-
Reaction Temperature: The reaction temperature is critical. For the hydroxylamine hydrochloride method, maintaining a reflux temperature between 70-90°C is crucial for optimal results.[1] Deviations can lead to incomplete reactions or decomposition of products.
-
Reaction Time: A reaction time of approximately 4-5 hours is generally recommended.[1][2] Shorter times may result in an incomplete reaction, while excessively long times could promote side product formation.
-
Inefficient Work-up: The work-up procedure is vital for isolating the product. Ensure complete evaporation of the solvent (e.g., N,N-dimethylformamide) before adding aqueous ammonia.[1] During extraction, use an adequate amount of a suitable solvent like diethyl ether and ensure thorough mixing to maximize the recovery of the product.[2]
-
Moisture Content: The presence of excess water can interfere with the reaction. While the work-up involves aqueous solutions, the initial reaction should be carried out under relatively anhydrous conditions, if possible, depending on the chosen synthetic route.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is a common issue. The primary side reactions in the Gewald synthesis, a common method for preparing 2-aminothiophenes, can include the formation of dimers or polymers of the starting materials.[3][4] To minimize these:
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can favor side reactions.
-
Base Selection: The choice of base is critical in the Gewald reaction. A base that is too strong can promote undesired condensation reactions. Morpholine or triethylamine are commonly used.
-
Gradual Addition of Reagents: Adding the sulfur portionwise can help control the reaction rate and minimize the formation of polysulfides and other sulfur-based impurities.
Q3: What is the most effective method for purifying the final product, this compound?
A3: The purification of the final carboxylic acid, after hydrolysis of the methyl ester, typically involves the following steps:
-
Acid-Base Extraction: After hydrolysis, the reaction mixture will be basic. Acidifying the solution will precipitate the carboxylic acid. The precipitate can then be filtered and washed.
-
Recrystallization: The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.
-
Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) with a small amount of acetic acid to ensure the carboxylic acid remains protonated, is typically effective.
Q4: Can you provide a high-yield protocol for the synthesis of the methyl ester precursor?
A4: A high-yield (96.5%) synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate has been reported.[1] The detailed experimental protocol is provided in the "Experimental Protocols" section below. This method utilizes hydroxylamine hydrochloride in the presence of catalytic amounts of anhydrous ferric chloride and cyanuric chloride.[1]
Data Summary
The following table summarizes quantitative data from various reported syntheses of methyl 3-amino-4-methylthiophene-2-carboxylate.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride, Anhydrous ferric chloride, Cyanuric chloride, Aqueous ammonia | N,N-dimethylformamide | 70-90 | 4 | 96.5 | [1] |
| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | Reflux | 5 | 64 | [2] |
| 3-Oxo-4-methoxycarbonyltetrahydrothiophene | Hydroxylamine hydrochloride | Methanol | Reflux | 1 | 66.1 | [5] |
| 2-Methoxycarbonyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | Reflux | 1.5 | 77.5 | [5] |
Experimental Protocols
1. High-Yield Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [1]
-
Step 1: Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.
-
Step 2: Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride to the solution.
-
Step 3: Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.
-
Step 4: Heat the reaction mixture and maintain it at a temperature between 70-90°C for 4 hours.
-
Step 5: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Step 6: To the obtained residue, add 600 ml of 25% aqueous ammonia and stir for 30 minutes.
-
Step 7: Filter the resulting solid, wash the filter cake with 500 ml of water, and dry to obtain 82.5 g of methyl 3-amino-4-methyl-2-thiophenecarboxylate (96.5% yield).
2. Synthesis of this compound (General Hydrolysis Protocol)
-
Step 1: To a solution of methyl 3-amino-4-methylthiophene-2-carboxylate in methanol, add an aqueous solution of sodium hydroxide (2-4 equivalents).
-
Step 2: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Step 3: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Step 4: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
Step 5: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 3-4, leading to the precipitation of the product.
-
Step 6: Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, this compound.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: Synthesis pathway for this compound.
References
- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Side Reactions in Thiophene Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of thiophene rings. Thiophene and its derivatives are crucial scaffolds in pharmaceuticals and organic materials, making the ability to control their derivatization essential for innovation.[1] This guide focuses on practical solutions to common side reactions in key transformations, including electrophilic substitution, lithiation and metal-halogen exchange, and palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Electrophilic Substitution
Q1: My electrophilic substitution reaction on a substituted thiophene is giving me a mixture of isomers. How can I improve the regioselectivity?
A1: Regioselectivity in the electrophilic substitution of thiophenes is primarily governed by the electronic effects of the existing substituents and the inherent reactivity of the thiophene ring, which favors substitution at the C2 (α) position over the C3 (β) position.[2][3][4] The intermediate carbocation (σ-complex) formed upon attack at the C2 position is better stabilized by resonance (three resonance structures) compared to attack at the C3 position (two resonance structures).[1][2]
Troubleshooting Steps:
-
Steric Hindrance: If the C2 position is sterically hindered, the electrophile may preferentially attack the C5 position (if unsubstituted) or a less hindered β-position.
-
Directing Effects of Substituents:
-
Activating Groups (e.g., -OR, -NHR, alkyl groups) at C2 generally direct incoming electrophiles to the C5 position. If at C3, they typically direct to the C2 position.
-
Deactivating Groups (e.g., -NO₂, -CN, -COR) at C2 direct incoming electrophiles to the C4 or C5 position, often resulting in a mixture of products.
-
-
Reaction Conditions:
-
Lewis Acid: The choice and amount of Lewis acid can influence selectivity. Weaker Lewis acids may offer better control.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Q2: Why is my Friedel-Crafts acylation of thiophene not working well, leading to low yields and decomposition?
A2: Thiophene is more reactive than benzene and can undergo polymerization or decomposition under harsh Friedel-Crafts conditions.
Troubleshooting Steps:
-
Milder Lewis Acids: Use milder Lewis acids such as SnCl₄, ZnCl₂, or BF₃·OEt₂ instead of strong ones like AlCl₃.
-
Pre-complexation: The acylating agent can be pre-complexed with the Lewis acid at a low temperature before the addition of the thiophene substrate.
-
Solvent: Use a non-polar, inert solvent to minimize side reactions.
Lithiation and Metal-Halogen Exchange
Q3: I am attempting a lithium-halogen exchange on a bromothiophene, but I am getting a significant amount of the debrominated starting material. What is happening and how can I prevent it?
A3: The formation of the debrominated product is a common side reaction that occurs when the lithiated thiophene intermediate is quenched by a proton source before it can react with your desired electrophile.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Low Temperature: Perform the lithium-halogen exchange at a very low temperature (-78 °C is common) to ensure the lithiated intermediate is stable and does not react with trace amounts of moisture or other proton sources.
-
Purity of Reagents: Ensure your bromothiophene starting material and the organolithium reagent are pure. Impurities can act as proton sources.
-
Order of Addition: Add the organolithium reagent to the bromothiophene solution at low temperature. After the exchange is complete, add the electrophile to the reaction mixture, still at low temperature.
Q4: I am trying to functionalize the 3-position of a 2,5-disubstituted thiophene via lithiation, but I am not getting any reaction at the desired position. What are my options?
A4: Direct deprotonation of thiophenes with organolithium reagents preferentially occurs at the most acidic C-H bond, which is typically the α-position (C2 or C5). If these positions are blocked, deprotonation at a β-position (C3 or C4) can be difficult. A "halogen dance" reaction can be a powerful alternative. This reaction involves the base-induced migration of a halogen atom to a thermodynamically more stable position, which can then be functionalized.[5][6][7][8][9]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Stille)
Q5: My Suzuki-Miyaura coupling of a bromothiophene is resulting in a significant amount of dehalogenated thiophene. How can I minimize this side reaction?
A5: Dehalogenation is a frequent side reaction in Suzuki-Miyaura couplings, especially with electron-rich heteroaryl halides.[10][11] It is often caused by the presence of a hydride source that intercepts the palladium intermediate.
Troubleshooting Steps:
-
Control Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can lead to dehalogenation. Optimizing the solvent-to-water ratio is crucial.[12][13]
-
Choice of Base: Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Strong bases can sometimes promote dehalogenation.[14]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over dehalogenation.[14]
-
Palladium Precatalyst: Use a well-defined palladium precatalyst to ensure the active Pd(0) species is generated efficiently.
Q6: I am observing a lot of homocoupling of my organostannane reagent in a Stille coupling reaction. What are the likely causes and solutions?
A6: Homocoupling is a primary side reaction in Stille couplings, where two molecules of the organostannane couple with each other.[15][16]
Troubleshooting Steps:
-
Palladium(0) Source: Ensure you are using a true Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). Pd(II) precatalysts can sometimes promote homocoupling.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, outcompeting the homocoupling pathway.
-
Solvent: The choice of solvent can be critical. Aprotic, non-polar solvents like toluene or dioxane are generally preferred.
-
Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling of Thiophenes
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions involving thiophene substrates.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Guide 2: Regioselectivity in Direct C-H Arylation of Thiophenes
Direct C-H activation is a powerful tool, but controlling regioselectivity between the C2 and C3 positions of the thiophene ring is a common challenge.
Caption: A decision tree for achieving regioselective C-H arylation of thiophenes.
Data Presentation
Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling of Thiophene Derivatives
| Entry | Thiophene Substrate | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [17] |
| 2 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | THF/H₂O | 80 | 82 | [17] |
| 3 | 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 91 | [18] |
| 4 | 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 63 (mono-arylated) | [19] |
| 5 | 5-Bromothiophene-2-carboxylic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 75 | [20] |
Table 2: Influence of Dioxane/Water Ratio on Dehalogenation in Suzuki Coupling
Based on studies of 4,5-dibromothiophene-2-carboxaldehyde.
| Dioxane:Water Ratio (v/v) | Outcome | Dehalogenation Level | Ref |
| 4:1 | Major product is dehalogenated | High | [12][13] |
| 8:1 | Reaction does not proceed to completion | Low (incomplete reaction) | [13] |
| Minimal H₂O | Good yield of coupled product | Minimal | [13] |
Table 3: Optimization of C-H Arylation of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of C2-arylated product (%) | Ref |
| 1 | Pd(OAc)₂ (5) | - | K₂CO₃ | Toluene | 100 | 65 | [21] |
| 2 | Pd(OAc)₂ (5) | TTBP·HBF₄ (10) | K₂CO₃ | Toluene | 100 | 85 (highly regioselective) | [21] |
| 3 | Pd(OAc)₂ (5) | - | KOAc | Toluene | 100 | 55 | [21] |
| 4 | Pd(OAc)₂ (5) | - | K₂CO₃ | Dioxane | 100 | 40 | [21] |
| 5 | Pd(OAc)₂ (5) | - | K₂CO₃ | Water | 100 | No reaction | [21] |
Experimental Protocols
Protocol 1: Minimizing Dehalogenation in Suzuki-Miyaura Coupling of a Dibromothiophene
This protocol is adapted from a procedure for the regioselective Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, with a focus on minimizing the dehalogenation side reaction.[13]
Materials:
-
4,5-Dibromothiophene-2-carboxaldehyde
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add 4,5-dibromothiophene-2-carboxaldehyde (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of dioxane and water. Crucially, use a minimal amount of water, just enough to facilitate the reaction (e.g., a 10:1 to 20:1 dioxane:water ratio).
-
Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 2: Kumada Cross-Coupling for the Synthesis of 3-Alkylthiophenes
This protocol describes a general procedure for the Kumada cross-coupling to synthesize 3-alkylthiophenes, a reaction that is particularly useful for forming C(sp²)-C(sp³) bonds.[22][23]
Caption: A typical experimental workflow for the Kumada cross-coupling of 3-bromothiophene.
Materials:
-
3-Bromothiophene
-
Alkyl bromide (for Grignard reagent formation)
-
Magnesium turnings
-
PdCl₂(dppf) (or another suitable Ni or Pd catalyst)
-
Anhydrous diethyl ether or THF
-
Standard glassware for Grignard and inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under argon, prepare the Grignard reagent by adding the alkyl bromide dropwise to a suspension of magnesium turnings in anhydrous diethyl ether or THF.
-
Coupling Reaction: In a separate flame-dried flask under argon, dissolve 3-bromothiophene (1.0 eq) and the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) in anhydrous diethyl ether.
-
Cool the thiophene solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent (1.1-1.5 eq) dropwise to the thiophene solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with water, followed by a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Regioselective C-H Silylation of Thiophenes (Photocatalytic Method)
This protocol outlines a general procedure for the photocatalytic C-H silylation of thiophenes, which often provides high regioselectivity for the C2 position.[24]
Materials:
-
Thiophene substrate (1.0 eq)
-
Photocatalyst (e.g., an iridium or organic dye photocatalyst, 1-2 mol%)
-
Oxidant (e.g., K₂S₂O₈, 2.0 eq)
-
Trialkylhydrosilane (e.g., triethylsilane, 3.0 eq)
-
Degassed solvent (e.g., acetonitrile)
-
Schlenk tube or vial suitable for photochemistry
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To an oven-dried Schlenk tube or vial, add the thiophene substrate (0.2 mmol, 1.0 eq), the photocatalyst (1-2 mol%), and the oxidant (0.4 mmol, 2.0 eq).
-
Seal the vessel with a septum and purge with argon for 10-15 minutes.
-
Add the degassed solvent (2.0 mL) and the trialkylhydrosilane (0.6 mmol, 3.0 eq) via syringe.
-
Place the vessel at a defined distance from a visible light source (e.g., 5 cm from a blue LED lamp).
-
Irradiate the reaction mixture with stirring at room temperature for the specified time (e.g., 24 h), monitoring by GC-MS or ¹H NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Polythiophene synthesis via halogen dance - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Aminothiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for aminothiophene synthesis, with a primary focus on the widely used Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald synthesis?
The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes. The reaction proceeds through three primary stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) forms an α,β-unsaturated nitrile intermediate.[1][2]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The mechanism for this step is complex and may involve the formation of polysulfide intermediates.[3]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1] The thermodynamic driving force for the reaction is the cyclization of the monosulfide and subsequent aromatization.[3]
Q2: What are the most common starting materials for the Gewald synthesis?
The versatility of the Gewald reaction stems from the wide variety of commercially available starting materials, which typically include:
-
Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may necessitate modified reaction conditions.[1]
-
Active Methylene Compounds: Examples include α-cyanoesters (like ethyl cyanoacetate), malononitrile, and cyanoacetamide.[4][5]
-
Elemental Sulfur: This serves as the sulfur source for the thiophene ring.[1]
Q3: What is the role of the base in the Gewald synthesis?
The base is a critical component, primarily catalyzing the initial Knoevenagel condensation.[1] Commonly used bases are secondary amines such as morpholine and piperidine, and tertiary amines like triethylamine.[1] The choice of base can significantly influence the reaction rate and yield. In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[1]
Q4: How can I monitor the progress of the reaction?
Standard analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): To track the consumption of starting materials and the formation of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the product and any major intermediates or byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check?
A: The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3] If this condensation fails, the subsequent steps cannot occur.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure your carbonyl compound is free of impurities and that your active methylene nitrile has not degraded.
-
Initial Condensation Check: Consider running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. You can monitor the formation of the condensed product by TLC or LC-MS to confirm this initial step is working before adding sulfur.[3]
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]
Q: I've confirmed the initial condensation is working, but the overall yield is still poor. What should I investigate next?
A: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases. Issues in these stages often relate to reaction conditions and the reactivity of intermediates.[3]
Troubleshooting Steps:
-
Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[7]
-
Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[7] The solubility of elemental sulfur in the chosen solvent is also a key consideration.
-
Poor Sulfur Solubility or Reactivity: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[1]
-
Incorrect Stoichiometry: Ensure all starting materials are pure and dry, and precisely measure all reagents.[1]
Issue 2: Significant Byproduct Formation
Q: My reaction mixture contains significant amounts of byproducts, complicating purification. What are the likely side reactions and how can I mitigate them?
A: Several side reactions can occur during aminothiophene synthesis, leading to a complex mixture.
Possible Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.
-
Troubleshooting: Increase reaction time, optimize temperature, or consider a more effective catalyst.[1]
-
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.
-
Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1]
-
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[1]
-
Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[1]
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating and purifying the desired aminothiophene from the crude reaction mixture. What are the recommended purification methods?
A: The purification of 2-aminothiophenes can be challenging due to the presence of byproducts and unreacted starting materials.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[1] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][5] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[8]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed.[9] A common eluent system is a gradient of ethyl acetate in hexanes.[1]
-
Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of aminothiophene synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| No Catalyst | - | 100 | 24 h | No reaction |
| Pyrrolidinium borate | 20 | 100 | 30 | 85 |
| Piperidinium borate | 20 | 100 | 20 | 96 |
| Morpholinium borate | 20 | 100 | 35 | 89 |
| L-Proline | 10 | 60 | - | 84[10] |
| Piperidinium borate | 10 | 100 | 40 | 88 |
| Piperidinium borate | 15 | 100 | 30 | 92 |
Data adapted from a study using cyclohexanone, malononitrile, and sulfur.[11]
Table 2: Effect of Temperature on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *
| Temperature (°C) | Time | Yield (%) |
| Room Temperature | 24 h | Traces |
| 70 | 3 h | 84 |
| 100 | 25 min | 96 |
Reaction conditions: cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), and Piperidinium borate (20 mol%) in ethanol/water (9:1).[11]
Table 3: Effect of Solvent on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *
| Solvent | Time (min) | Yield (%) |
| Toluene | 60 | 65 |
| Acetonitrile | 50 | 72 |
| Dichloromethane | 45 | 78 |
| 1,4-Dioxane | 40 | 85 |
| Ethanol/Water (9:1) | 25 | 96 |
| Methanol | 30 | 90 |
| Water | 120 | 55 |
Reaction conditions: cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), and Piperidinium borate (20 mol%) at 100 °C.[11]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol outlines a typical one-pot synthesis using an amine base.[3]
Materials:
-
Carbonyl compound (ketone or aldehyde) (1.0 equiv)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., morpholine or triethylamine) (10-20 mol%)[1]
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[1]
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).[1]
-
Add the base (e.g., morpholine or triethylamine, 1-2 mmol).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[1]
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]
Protocol 2: Microwave-Assisted Gewald Synthesis
This method can significantly reduce reaction times.[3]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and a catalytic amount of piperidine in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (typically 5-20 minutes).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: Troubleshooting logic for addressing low yields in aminothiophene synthesis.
References
- 1. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
stability of 3-Amino-4-methylthiophene-2-carboxylic acid under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 3-Amino-4-methylthiophene-2-carboxylic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under acidic conditions?
A1: While 2-aminothiophenes are generally considered stable compounds, their stability under acidic conditions can be influenced by several factors, including the nature of substituents on the thiophene ring.[1] For this compound, the presence of the amino and carboxylic acid groups, along with the methyl group, will affect the electron density of the thiophene ring and its susceptibility to acid-catalyzed reactions. Some 2-aminothiophene derivatives, particularly those with an unsubstituted 5-position, have been reported to be labile and may undergo dimerization under certain acidic conditions, such as during diazotization reactions.[2] Therefore, it is crucial to experimentally verify the stability of this compound under the specific acidic conditions of your experiment.
Q2: What are the potential degradation pathways for this compound in an acidic medium?
A2: While specific degradation pathways for this exact molecule are not extensively documented in the public domain, potential degradation in acidic conditions could involve several mechanisms based on the general chemistry of thiophenes and related compounds. These may include:
-
Hydrolysis of the amino group: Although less common for aromatic amines, under harsh acidic conditions and elevated temperatures, hydrolysis to a hydroxylamine or phenolic analogue could occur.
-
Decarboxylation: The carboxylic acid group could be lost as carbon dioxide, particularly at high temperatures in a strongly acidic solution.
-
Ring protonation and subsequent reactions: The thiophene ring itself can be protonated in strong acids, which may lead to polymerization or ring-opening reactions, although thiophenes are generally more stable than their furan counterparts in this regard.[1]
-
Oxidation: If oxidizing agents are present, the thiophene sulfur can be oxidized to a sulfoxide or sulfone.[3] Radiolytic degradation of thiophene has been shown to produce thiophene 1-oxide and thiophen-2-ol, followed by ring opening to smaller molecules like acetic acid.[4]
Q3: Are there any structural features of this compound that might particularly influence its stability in acid?
A3: Yes, the substituent pattern on the thiophene ring is critical. The amino group at the 3-position is an activating group, increasing the electron density of the ring and potentially making it more susceptible to electrophilic attack. The carboxylic acid at the 2-position is a deactivating group. The methyl group at the 4-position is weakly activating. The interplay of these groups will determine the overall reactivity. Notably, the 5-position is unsubstituted, which has been identified as a potential site of reactivity and instability in some 2-aminothiophene derivatives, potentially leading to dimerization.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low recovery of this compound after exposure to acidic conditions. | The compound is degrading under the experimental conditions (e.g., pH, temperature, duration). | Perform a forced degradation study to determine the stability profile of the compound under your specific conditions. Consider modifying the experimental parameters, such as lowering the temperature, reducing the exposure time to acid, or using a less harsh acidic environment if the process allows. |
| Appearance of new, unexpected peaks in HPLC analysis after acidic treatment. | These are likely degradation products. | Characterize the degradation products using techniques like LC-MS and NMR to understand the degradation pathway. This information can help in modifying the process to avoid the formation of these impurities. |
| Inconsistent results in experiments involving acidic steps. | The stability of the compound is borderline under the conditions used, leading to variable levels of degradation. | Tightly control the parameters of the acidic step (temperature, time, acid concentration). Implement in-process controls to monitor the integrity of the compound. |
| Formation of a precipitate or discoloration upon acidification. | This could be due to the precipitation of a degradation product, a salt form of the starting material, or polymerization. | Analyze the precipitate to determine its identity. If it is a degradation product, the conditions need to be adjusted. If it is the salt of the starting material, ensure the final pH is appropriate for its solubility. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic stress.[5][6][7][8][9]
Objective: To determine the rate and extent of degradation of this compound in an acidic solution and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition:
-
Transfer a known volume of the stock solution to a reaction vessel.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots of the reaction mixture at specific time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation process.
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point.
-
Determine the peak areas of any degradation products to monitor their formation over time.
-
Data Presentation
The quantitative data from the forced degradation study should be summarized in a table to facilitate comparison and analysis.
Table 1: Stability of this compound in 0.1 M HCl at 60°C
| Time (hours) | % Assay of this compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total Impurities (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | [User Data] | [User Data] | [User Data] | [User Data] |
| 4 | [User Data] | [User Data] | [User Data] | [User Data] |
| 8 | [User Data] | [User Data] | [User Data] | [User Data] |
| 24 | [User Data] | [User Data] | [User Data] | [User Data] |
| 48 | [User Data] | [User Data] | [User Data] | [User Data] |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound under acidic conditions.
Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway for this compound under acidic stress.
References
- 1. benchchem.com [benchchem.com]
- 2. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
troubleshooting common issues in Gewald aminothiophene reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gewald aminothiophene reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Gewald reaction in a question-and-answer format to help diagnose and resolve experimental challenges.
Issue 1: Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check?
A1: The initial and most crucial step of the Gewald reaction is the Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps cannot occur.[1]
-
Verify Starting Material Quality: Ensure your carbonyl compound is free of impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1] The purity of all starting materials is crucial.[2]
-
Base Selection is Critical: The choice and amount of base are vital for catalyzing the Knoevenagel condensation.[1] Secondary amines like morpholine or piperidine are often effective, and triethylamine is also commonly used.[1][2] For less reactive ketones, a stronger base might be necessary.[2]
-
Initial Condensation Check: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm if this initial step is working before adding sulfur.[1]
Q2: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?
A2: If the Knoevenagel condensation is successful, issues in the subsequent sulfur addition and cyclization steps are likely. These are often related to reaction conditions and intermediate reactivity.[1]
-
Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization.[1] While some reactions proceed at room temperature, others require heating, typically to 40-60 °C, to improve sulfur's reactivity.[2] However, excessive heat can lead to side reactions.[2] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[1]
-
Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the solubility and reactivity of sulfur and the condensation of intermediates.[1][2]
-
Poor Sulfur Solubility or Reactivity: Ensure elemental sulfur is finely powdered and well-dispersed in the reaction mixture. As mentioned, polar solvents and gentle heating can improve its solubility and reactivity.[2]
-
Incorrect Stoichiometry: Precisely measure all reagents. An excess of sulfur (typically 1.1-1.2 equivalents) is often used.[1]
Issue 2: Significant Byproduct Formation
Q3: My reaction mixture contains significant amounts of byproducts, making purification difficult. What are the common side products and how can I minimize them?
A3: Several side reactions can occur during the Gewald synthesis, leading to a complex crude product mixture.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[2]
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective catalyst or base.[2]
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.[2]
-
Mitigation: Ensure sufficient and reactive sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2]
-
-
Dimerization or Polymerization: Starting materials or the α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization, especially under forcing conditions.[2][3]
-
Mitigation: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[2]
-
Issue 3: Purification Challenges
Q4: I am having difficulty isolating the pure 2-aminothiophene from the crude reaction mixture. What are the recommended purification strategies?
A4: The purification of 2-aminothiophenes can be challenging due to the presence of byproducts and residual starting materials. A combination of techniques is often necessary.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[2] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2][4]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed. A common eluent system is a gradient of ethyl acetate in hexanes.[2]
-
Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[2]
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism of the Gewald reaction?
A5: The reaction is understood to proceed through three main stages:[1][5]
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[1][5]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The mechanism of this step is complex and is believed to be promoted by the base.[1][6]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][5]
Q6: How does the choice of base affect the reaction?
A6: The base is crucial as it catalyzes the initial Knoevenagel-Cope condensation.[2] Secondary amines like morpholine and piperidine are frequently used.[1] In some cases, tertiary amines like triethylamine are also effective.[1][2] The choice of base can significantly impact the reaction rate and yield.[2] For less reactive ketones, a stronger base may be required.[2]
Q7: Can microwave irradiation be used to improve the Gewald reaction?
A7: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields, especially for challenging substrates.[1][2][5]
Q8: Is it possible to run the Gewald reaction under solvent-free conditions?
A8: Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing high-speed ball milling or heating in a conventional oven.[1][7] These methods can offer advantages in terms of green chemistry and simplified workup.[1]
Data Presentation
Table 1: Effect of Different Solvents on the Yield of a Model Gewald Reaction
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetonitrile | 45 | 74 | [1] |
| Toluene | 60 | 52 | [1] |
| Ethanol/Water (1:1) | 45 | 88 | [1] |
| DMSO | 20 | 68 | [1] |
| DMF | 20 | 64 | [1] |
| Ethanol/Water (9:1) | 25 | 96 | [1] |
Note: Yields are for a specific model reaction and may vary depending on the substrates.
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[1][2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).[1]
-
Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol.[2] Then, add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[2]
-
Purification: Purify the residue by recrystallization or column chromatography as needed.[2]
Visualizations
References
Technical Support Center: Synthesis of Substituted Thiophenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of substituted thiophenes. This resource addresses common issues encountered during key synthetic procedures, with a focus on the significant influence of solvent selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction is resulting in a low yield or failing completely. What are the likely causes related to the solvent?
A1: Low yields in the Gewald reaction are frequently linked to solvent choice. Polar solvents are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[1][2] If you are experiencing issues, consider the following:
-
Poor Sulfur Solubility: In non-polar solvents, sulfur may not dissolve sufficiently to participate in the reaction. Switching to polar solvents like ethanol, methanol, or dimethylformamide (DMF) can significantly improve solubility and reactivity.[1][2]
-
Inefficient Condensation: The initial Knoevenagel-Cope condensation step can be solvent-dependent. Polar solvents can promote this condensation, leading to a better overall reaction rate.[2]
-
Reaction Temperature: While not a direct solvent property, the boiling point of your chosen solvent will dictate the accessible temperature range. Gentle heating (40-60 °C) in a suitable solvent like ethanol or methanol can improve sulfur's reactivity.[1] However, be aware that excessive heat can lead to side reactions.
Q2: I am observing significant side product formation in my Paal-Knorr thiophene synthesis. Can the solvent be the cause?
A2: Yes, the solvent and reaction conditions in the Paal-Knorr synthesis are crucial for minimizing side products. The most common side product is a furan, which can form via a dehydration pathway.
-
Choice of Sulfurizing Agent and Solvent: The Paal-Knorr synthesis of thiophenes requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also acts as a dehydrating agent.[3][4][5] The reaction is often carried out in non-polar solvents like toluene.[6] Using protic or aqueous acidic conditions, which are common for furan synthesis, will favor the formation of the furan byproduct.[3]
-
Microwave-Assisted Synthesis: Microwave-assisted Paal-Knorr synthesis can sometimes improve yields and reduce reaction times, potentially minimizing the formation of side products.[6] Toluene is a common solvent for this variation.[6]
Q3: My Suzuki coupling reaction to produce a substituted thiophene is not working. What role does the solvent system play?
A3: The solvent system is a critical parameter in Suzuki coupling reactions. It influences the solubility of the reagents, the stability of the catalyst, and the overall reaction rate.[7]
-
Solvent Composition: Suzuki couplings often employ a two-phase system, typically consisting of an organic solvent (like dioxane, toluene, or DME) and an aqueous solution for the base.[7][8][9] The presence of water can be beneficial for the dissolution of the inorganic base and can influence the catalytic cycle.[9][10]
-
Solvent Polarity and Selectivity: In cases of substrates with multiple reactive sites (e.g., chloroaryl triflates), the polarity of the solvent can dramatically switch the chemoselectivity of the coupling. For instance, in some systems, polar aprotic solvents like acetonitrile (MeCN) or DMF favor coupling at a triflate group, while less polar solvents like THF or alcohols favor coupling at a chloride.[11][12]
-
Degassing: It is crucial to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.[7][13]
Troubleshooting Guides
Issue: Low Yield in Thiophene Synthesis
A low yield of the desired substituted thiophene is a common problem. The following guide provides a systematic approach to troubleshooting this issue, with a focus on solvent-related factors.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Detailed Steps:
-
Verify Reagent Quality: Ensure all starting materials, including the solvent, are pure and dry. Contaminants can inhibit the reaction.[14]
-
Review Reaction Conditions: Confirm that the temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere for Suzuki coupling) are appropriate for the specific reaction.[7][13]
-
Investigate Solvent Effects:
-
Gewald Reaction: If using a non-polar solvent, switch to a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility.[1][2]
-
Paal-Knorr Synthesis: Ensure you are using a non-polar solvent like toluene with a suitable sulfurizing agent to avoid favoring furan formation.[6]
-
Suzuki Coupling: The choice of an appropriate solvent or solvent mixture (e.g., dioxane/water) is crucial.[7][9] The polarity can also affect chemoselectivity.[11][12]
-
-
Optimize Solvent System: If a single solvent is not effective, consider using a solvent mixture to fine-tune the polarity and solubility of the reactants and catalyst.
Issue: Formation of Impurities and Side Products
The presence of significant impurities or side products can complicate purification and reduce the yield of the desired thiophene.
Logical Relationship for Side Product Formation
Caption: Factors influencing side product formation in thiophene synthesis.
Common Side Products and Solvent-Related Solutions:
-
Dimerization or Polymerization: In some cases, starting materials or intermediates can self-condense.[1]
-
Solution: Adjusting the concentration of reactants by using a larger volume of an appropriate solvent can sometimes mitigate this issue. Changing the solvent to one that better solubilizes all species can also help.[1]
-
-
Furan Formation (Paal-Knorr): As mentioned, using acidic and/or aqueous conditions favors the formation of furans.
-
Protodeboronation (Suzuki Coupling): The thiophene boronic acid or ester can be unstable and be replaced by a hydrogen atom.[7]
-
Solution: The choice of base and solvent is critical to minimize this side reaction. A careful screening of conditions may be necessary.[7]
-
Quantitative Data on Solvent Effects
The choice of solvent can have a quantifiable impact on the yield and selectivity of thiophene synthesis.
Table 1: Solvent Effects on Suzuki Coupling Selectivity
| Aryl Halide/Triflate | Arylboronic Acid | Solvent | Major Product | Reference |
| 1-chloro-3-(trifluoromethanesulfonyloxy)benzene | o-tolylboronic acid | THF | Coupling at Chloride | [11] |
| 1-chloro-3-(trifluoromethanesulfonyloxy)benzene | o-tolylboronic acid | Toluene | Coupling at Chloride | [11] |
| 1-chloro-3-(trifluoromethanesulfonyloxy)benzene | o-tolylboronic acid | MeCN | Coupling at Triflate | [11] |
| 1-chloro-3-(trifluoromethanesulfonyloxy)benzene | o-tolylboronic acid | DMF | Coupling at Triflate | [11] |
| 1-chloro-3-(trifluoromethanesulfonyloxy)benzene | Phenylboronic acid | MeOH | Coupling at Chloride | [11] |
| 1-chloro-3-(trifluoromethanesulfonyloxy)benzene | Phenylboronic acid | MeCN | Coupling at Triflate | [11] |
Table 2: Solvent Screening for the Synthesis of 3-halothiophenes
| Solvent | Yield of 3-halothiophene | Reference |
| Toluene | No Reaction | [15] |
| DMSO | No Reaction | [15] |
| DMF | Lower Yield | [15] |
| DCM | Lower Yield | [15] |
| THF | Lower Yield | [15] |
| Nitromethane | Lower Yield | [15] |
Experimental Protocols
General One-Pot Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).
-
Solvent Addition: Add a suitable polar solvent such as ethanol or methanol (20-30 mL).[1][2]
-
Base Addition: Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by silica gel column chromatography.[1]
Microwave-Assisted Paal-Knorr Synthesis of Substituted Thiophenes
This protocol is adapted from an efficient and versatile procedure.[6]
-
Reagents and Setup: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1 mmol) and Lawesson's reagent (0.5 mmol).
-
Solvent Addition: Add toluene (5 mL) and a magnetic stir bar to the vial.
-
Reaction: Securely cap the reaction vessel and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki Coupling of a Thiophene Halide
This is a general procedure and the choice of ligand, base, and solvent may require optimization.[13][16]
-
Reagents and Setup: To a round-bottom flask, add the thiophene halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Aminothiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions of aminothiophenes.
General Troubleshooting and FAQs
This section addresses common issues encountered during the cross-coupling of aminothiophene substrates.
Q1: Why are cross-coupling reactions with aminothiophenes often challenging?
A1: Aminothiophenes present unique challenges in cross-coupling reactions due to a combination of factors:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a Lewis base and coordinate strongly to the palladium catalyst, leading to deactivation or poisoning. This can manifest as a reaction that starts but then stalls.[1]
-
Electron-Rich Nature: The amino group makes the thiophene ring electron-rich, which can slow down the oxidative addition step of the catalytic cycle, a common rate-determining step.
-
Chelation: The amino group can chelate to the metal center, potentially inhibiting catalysis.
-
Substrate Instability: Some aminothiophene derivatives can be unstable under basic reaction conditions or at elevated temperatures.
Q2: My reaction is giving low to no yield. What are the first things I should check?
A2: When encountering low or no yield, a systematic approach to troubleshooting is crucial.
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of phosphine ligands and the formation of palladium black, an inactive form of the catalyst.
-
Reagent Quality:
-
Solvent: Use anhydrous, degassed solvents.
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands are susceptible to oxidation.
-
Base: The purity and physical form (e.g., finely powdered) of the base can significantly impact the reaction.
-
-
Catalyst System: The choice of palladium precursor and ligand is critical. For aminothiophenes, bulky, electron-rich ligands are often required to promote reductive elimination and prevent catalyst deactivation.
Q3: How can I mitigate catalyst deactivation by the sulfur atom in the thiophene ring?
A3: Several strategies can be employed to minimize catalyst poisoning by sulfur:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium center and promote the desired catalytic steps over deactivation pathways.[2]
-
Catalyst Pre-activation: Using a pre-catalyst can sometimes provide a more active and stable catalytic species from the outset.
-
Slow Addition: In some cases, the slow addition of the aminothiophene substrate can help to maintain a low concentration in the reaction mixture, reducing the rate of catalyst deactivation.
Q4: I am observing a significant amount of homocoupling of my coupling partner. How can I reduce this side reaction?
A4: Homocoupling is a common side reaction, particularly in Suzuki reactions with boronic acids.
-
Oxygen Exclusion: Rigorous exclusion of oxygen is paramount, as its presence can promote the oxidative homocoupling of boronic acids.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may lead to purification challenges.
-
Boronic Acid Quality: Ensure the boronic acid is pure and has not started to decompose.
Reaction-Specific Troubleshooting and Data
This section provides detailed information for specific cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.
FAQs:
-
Q: What are the best general conditions for the Buchwald-Hartwig amination of a haloaminothiophene?
-
A: A common starting point is a palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as Xantphos, SPhos, or RuPhos.[3][4] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used in an anhydrous, aprotic solvent like toluene or dioxane.[5]
-
-
Q: My reaction is not going to completion. What can I try?
-
A:
-
Screen Ligands: The choice of ligand is critical. If one ligand is not effective, try others from the same class (e.g., other Buchwald ligands).
-
Screen Bases: The nature of the base can have a significant impact. If NaOtBu is not working, try K₃PO₄ or Cs₂CO₃.
-
Increase Temperature: Gently increasing the reaction temperature can sometimes drive the reaction to completion.
-
-
Selected Catalyst Systems for Buchwald-Hartwig Amination of Aminothiophenes
| Aminothiophene Substrate | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-aminothiophene-2-carboxylate | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 18 | 75 | [4] |
| Methyl 3-aminothiophene-2-carboxylate | 2,6-Dichloropyridine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 18 | 60 | [4] |
| 3-Halo-2-aminopyridine (analogue) | Aniline | RuPhos Precatalyst (2) | - | LiHMDS (2) | Toluene | 100 | 12 | 95 | [6] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation.
FAQs:
-
Q: What are the recommended starting conditions for a Suzuki coupling with a bromoaminothiophene?
-
Q: I am having trouble with the stability of my aminothiophene boronic acid. What can I do?
-
A: Protodeboronation (loss of the boronic acid group) can be a significant issue, especially with electron-rich or heteroaromatic boronic acids.
-
Use a Milder Base: Strong bases can promote protodeboronation. Try using KF or K₂CO₃ instead of stronger bases.
-
Anhydrous Conditions: While many Suzuki reactions use aqueous bases, water can be a proton source for protodeboronation. Trying anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can be beneficial.
-
Use a Boronate Ester: Converting the boronic acid to a more stable pinacol or MIDA boronate ester can prevent premature decomposition.
-
-
Selected Catalyst Systems for Suzuki Coupling of Thiophene Derivatives
| Thiophene Substrate | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 12 | 85 | [8] |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.2) | Dioxane/H₂O | 90 | 12 | 75 | [10] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.2) | Toluene | 100 | 12 | 76 | [11] |
Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes.
FAQs:
-
Q: What is a standard catalyst system for the Heck reaction of a haloaminothiophene with an acrylate?
-
Q: The regioselectivity of my Heck reaction is poor. How can I improve it?
-
A: The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the steric environment. For acrylates and styrenes, the coupling typically occurs at the β-position. If you are observing a mixture of products, consider changing the ligand or solvent to fine-tune the steric and electronic environment around the catalyst.
-
Selected Catalyst Systems for Heck Reaction of Aryl Halides
| Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | - | Et₃N (1.2) | DMF | 100 | 2 | 95 | [12] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.2) | Acetonitrile | 100 | 4 | 80 | [12] |
| Iodobenzene | Eugenol | PdCl₂(MeCN)₂ (1) | - | NaOAc (2) | DMF/H₂O | 100 | 1 | 95 | [14] |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between terminal alkynes and aryl or vinyl halides.
FAQs:
-
Q: What is a reliable catalyst system for the Sonogashira coupling of an iodoaminothiophene?
-
Q: I am getting a lot of alkyne homocoupling (Glaser coupling). How can I avoid this?
-
A: Glaser coupling is a common side reaction promoted by the copper co-catalyst in the presence of oxygen.
-
Rigorous Degassing: Ensure your reaction mixture and solvent are thoroughly degassed to remove oxygen.
-
Copper-Free Conditions: There are now many "copper-free" Sonogashira protocols that can be employed. These often use a palladium catalyst with a suitable ligand and a stronger organic base.[17]
-
-
Selected Catalyst Systems for Sonogashira Coupling
| Aryl Halide | Alkyne | Pd Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 25 | 1 | 92 | [18] |
| 4-Iodotoluene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ (4 mmol) | EtOH | 70 | 3 | 90 | [19] |
| 2-Iodo-5-alkylfuran (analogue) | Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 50-70 | - | - | [15] |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.
FAQs:
-
Q: What are the typical conditions for a Stille coupling with a stannylated aminothiophene?
-
Q: The purification of my product is difficult due to tin byproducts. How can I improve the workup?
-
A: The removal of organotin byproducts is a major drawback of the Stille reaction.
-
Aqueous KF Wash: Washing the organic extract with an aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble fluorides, which can then be removed by filtration.
-
Chromatography: Careful column chromatography on silica gel is often necessary. Sometimes, using a solvent system containing a small amount of an amine (like triethylamine) can help to move the tin byproducts along the column.
-
-
Selected Catalyst Systems for Stille Coupling
| Organostannane | Coupling Partner | Pd Source (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Vinyltributylstannane | Iodobenzene | Pd(PPh₃)₄ (2) | - | THF | 65 | 18 | 92 | [20] |
| 2-(Tributylstannyl)tellurophene (analogue) | Iodobenzene | Pd(PPh₃)₄ (5) | CuI, CsF | DMF | 80 | 18 | 85 | |
| Arylstannane | Aryl Halide | Pd(OAc)₂/PCy₃ | CsF | - (solvent-free) | 100 | 1-3 | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromoaminothiophene
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromoaminothiophene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 19. ijnc.ir [ijnc.ir]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
Green Thiophene Synthesis: A Technical Support Center
Welcome to the technical support center for green chemistry approaches to thiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to sustainable methodologies for synthesizing this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common green chemistry approaches for thiophene synthesis?
A1: The most prevalent green approaches focus on reducing hazardous waste, energy consumption, and the use of toxic materials. Key methods include:
-
Microwave-assisted synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[1][2][3][4]
-
Ultrasound-assisted synthesis: Employs ultrasonic waves to enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating.[5][6]
-
Solvent-free reactions (Mechanochemistry): Involves grinding solid reactants together, often in a ball mill, eliminating the need for solvents entirely.[7][8]
-
Use of green solvents: Replaces traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ethanol, polyethylene glycol (PEG), glycerol, and ionic liquids.[5][9][10]
-
Catalyst-free and reusable catalyst systems: Focuses on developing reactions that proceed without a catalyst or employ heterogeneous catalysts that can be easily recovered and reused.[11][12]
-
Multicomponent reactions (MCRs): Combines three or more reactants in a single step, which increases efficiency and reduces waste from intermediate purification steps.[13]
Q2: My Gewald synthesis of 2-aminothiophenes is giving a low yield. What are the common causes and solutions?
A2: Low yields in the Gewald reaction can stem from several factors. The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1] If this step is inefficient, the overall yield will be poor. Additionally, side reactions, such as the dimerization of the α,β-unsaturated nitrile intermediate, can compete with the desired cyclization.
Troubleshooting steps:
-
Optimize the base: The choice of base is crucial for the initial condensation. Common bases include morpholine, piperidine, and triethylamine. For less reactive ketones, a stronger base might be necessary.
-
Temperature control: While some reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can improve the reactivity of sulfur. However, excessive heat can promote side reactions.
-
Solvent selection: Polar solvents like ethanol, methanol, or DMF are commonly used to enhance the solubility and reactivity of elemental sulfur.
-
Consider a two-step procedure: For sterically hindered substrates or to minimize dimerization, first isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.
Q3: I am observing a significant amount of furan byproduct in my Paal-Knorr thiophene synthesis. How can I minimize this?
A3: Furan formation is a common competing reaction in the Paal-Knorr synthesis, as the sulfurizing agents used, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), also act as dehydrating agents.[14][15][16] To favor thiophene formation, ensure a sufficient excess of the sulfurizing agent is used. Optimizing the reaction temperature is also critical, as higher temperatures can sometimes favor the dehydration pathway leading to the furan byproduct.
Q4: In my Fiesselmann synthesis, I am isolating a significant amount of a thioacetal byproduct. What conditions can I change to favor thiophene formation?
A4: Thioacetal formation is a known side reaction in the Fiesselmann synthesis. To promote the desired cyclization to the thiophene, the addition of an alcohol (R⁴OH) can favor the formation of the monoadduct, which then preferentially cyclizes. The choice of a stronger base is also critical for the final Dieckmann-type condensation to form the thiophene ring.
Troubleshooting Guides
Microwave-Assisted Gewald Synthesis
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inefficient Knoevenagel-Cope condensation. | Screen different bases (e.g., piperidine, morpholine, triethylamine). For sterically hindered ketones, consider a two-step procedure. |
| Poor sulfur solubility or reactivity. | Use a polar solvent like ethanol or DMF. Gently increase the microwave temperature, but avoid excessive heat to prevent side reactions. | |
| Incorrect microwave parameters. | Optimize microwave power and irradiation time. Start with lower power and shorter times and gradually increase. | |
| Formation of a dimeric byproduct | High concentration of the α,β-unsaturated nitrile intermediate. | Consider a two-step procedure where the Knoevenagel product is formed first, then reacted with sulfur. |
| Charring or decomposition of the reaction mixture | Excessive microwave power or prolonged irradiation time. | Reduce the microwave power and/or reaction time. Ensure the temperature is being monitored accurately if using a temperature-controlled microwave reactor. |
Solvent-Free Mechanochemical Synthesis
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient milling time or frequency. | Increase the milling time and/or the milling frequency (rpm). |
| Poor mixing of reactants. | Ensure the correct ball-to-powder ratio in the milling jar. The use of a milling assistant (e.g., a small amount of a liquid) can sometimes improve mixing. | |
| Low product yield | Unoptimized reaction stoichiometry. | Carefully control the stoichiometry of the reactants. |
| Reaction is reversible or reaches an equilibrium. | Consider adding a solid-state trapping agent for any volatile byproducts. |
Data Presentation
Comparison of Green Synthesis Methods for 2-Aminothiophenes
| Method | Catalyst/Promoter | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Microwave-assisted Gewald | Triethylamine | Ethanol | 1 hour | 70 °C | High | [4] |
| Microwave-assisted Gewald | Morpholine | Ethanol | 20 min | 70 °C | High | [3] |
| Microwave-assisted Gewald | None | None (Neat) | 46 min | 120 °C | High | [4] |
| Ultrasound-assisted Gewald | DABCO | PEG-200 | 15-40 min | Room Temp | 82-96 | [5] |
| Conventional Gewald | Morpholine | Ethanol | 4 hours | 70 °C | Moderate | [3] |
| Copper-mediated Halocyclization | CuSO₄·5H₂O | Ethanol | Not specified | Not specified | up to 95 | [17] |
Experimental Protocols
Protocol 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate[4]
-
Materials: 4-Nitroacetophenone (0.1 mol), Ethyl cyanoacetate (0.1 mol), Elemental sulfur (0.05 mol), Ethanol (15 mL).
-
Procedure:
-
In a 250 mL round bottom flask suitable for microwave synthesis, combine 4-nitroacetophenone, ethyl cyanoacetate, and elemental sulfur.
-
Add 15 mL of ethanol to the mixture.
-
Place the flask in a microwave reactor.
-
Irradiate the mixture while maintaining a temperature of 120°C for 46 minutes.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Work up the reaction mixture by adding a 2:1 mixture of ethanol and methanol.
-
A dark brown amorphous precipitate will form.
-
Filter the precipitate and allow it to dry to obtain the final product.
-
Protocol 2: Ultrasound-Assisted Gewald Synthesis of 2-Aminothiophenes[5]
-
Materials: Ketone or aldehyde (1 mmol), Malononitrile (1.2 mmol), Elemental sulfur (1.5 mmol), 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.05 mmol), Polyethylene glycol-200 (PEG-200) (3 mL).
-
Procedure:
-
In a suitable reaction vessel, combine the ketone/aldehyde, malononitrile, elemental sulfur, and DABCO in PEG-200.
-
Place the vessel in an ultrasonic cleaning bath operating at 40 kHz and 300W.
-
Irradiate the mixture at room temperature for the time indicated by TLC monitoring (typically 15-40 minutes).
-
After completion of the reaction, add water (20 mL) to the mixture and stir for 5 minutes.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).
-
Visualizations
Caption: Workflow of the Gewald multicomponent reaction for 2-aminothiophene synthesis.
Caption: Overview of key green chemistry approaches for thiophene synthesis.
References
- 1. ijert.org [ijert.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 4. ijert.org [ijert.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journalspub.com [journalspub.com]
- 14. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra: 3-Amino-4-methylthiophene-2-carboxylic Acid and Analogues
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, providing detailed information about molecular structure. This guide offers a comparative overview of the 1H and 13C NMR spectral data for key substituted aminothiophene compounds relevant in synthetic and medicinal chemistry. Due to the limited availability of direct experimental NMR data for 3-Amino-4-methylthiophene-2-carboxylic acid, this guide utilizes data from its closely related methyl ester, Methyl 3-amino-4-methylthiophene-2-carboxylate, as a primary reference. For comparative purposes, the spectral data of a structurally similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, is also presented. This guide is intended to aid researchers in the identification, characterization, and quality control of these and related molecules.
Data Presentation: 1H and 13C NMR Data
The following tables summarize the 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for Methyl 3-amino-4-methylthiophene-2-carboxylate and Ethyl 2-amino-4-methylthiophene-3-carboxylate.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl 3-amino-4-methylthiophene-2-carboxylate * | CDCl₃ | -CH₃ (thiophene) | 2.17 | s | - |
| -OCH₃ (ester) | 3.79 | s | - | ||
| -NH₂ | 5.89 | br s | - | ||
| -H (thiophene ring) | 6.45 | s | - | ||
| Ethyl 2-amino-4-methylthiophene-3-carboxylate [1][2] | CDCl₃ | -CH₃ (ethyl) | 1.35 | t | 7.1 |
| -CH₃ (thiophene) | 2.28 | s | - | ||
| -CH₂- (ethyl) | 4.29 | q | 7.1 | ||
| -H (thiophene ring) | 5.82 | s | - | ||
| -NH₂ | 6.07 | s | - |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| Methyl 3-amino-4-methylthiophene-2-carboxylate * | CDCl₃ | -CH₃ (thiophene) | 14.9 |
| -OCH₃ (ester) | 51.0 | ||
| C2 (thiophene) | 108.5 | ||
| C5 (thiophene) | 118.0 | ||
| C4 (thiophene) | 143.1 | ||
| C3 (thiophene) | 156.9 | ||
| C=O (ester) | 165.2 | ||
| Ethyl 2-amino-4-methylthiophene-3-carboxylate [1][2] | CDCl₃ | -CH₃ (ethyl) | 14.40 |
| -CH₃ (thiophene) | 18.40 | ||
| -CH₂- (ethyl) | 59.54 | ||
| C3 (thiophene) | 102.85 | ||
| C5 (thiophene) | 106.72 | ||
| C4 (thiophene) | 136.71 | ||
| C2 (thiophene) | 164.17 | ||
| C=O (ester) | 166.13 |
Experimental Protocols
A general methodology for acquiring 1H and 13C NMR spectra of small organic molecules is provided below. Specific parameters may need to be optimized for the instrument and sample.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
For 1H NMR:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A relaxation delay of 1-2 seconds between pulses is generally sufficient.
-
-
For 13C NMR:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.
-
The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative observation of all carbon signals, especially quaternary carbons.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the 1H NMR spectrum to deduce the connectivity of the protons.
Visualizations
The following diagrams illustrate the structural relationships of the discussed compounds and a general workflow for NMR spectroscopy.
Caption: Structural comparison of the target compound and its analogues.
Caption: General experimental workflow for NMR spectroscopy.
References
Mass Spectrometry Analysis of 3-Amino-4-methylthiophene-2-carboxylic Acid Derivatives: A Comparative Guide
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 3-Amino-4-methylthiophene-2-carboxylic acid and its derivatives. Targeted at researchers, scientists, and drug development professionals, this document outlines key analytical strategies, presents expected quantitative data, and provides detailed experimental protocols to aid in method development and compound characterization.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry. Accurate and robust analytical methods are crucial for their identification, quantification, and structural elucidation in various matrices. Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and selectivity for the analysis of these compounds. This guide compares the application of GC-MS and LC-MS/MS for the analysis of these thiophene derivatives.
Comparison of Analytical Approaches: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS largely depends on the volatility and thermal stability of the analyte. Due to the polar nature of the amino and carboxylic acid functional groups, derivatives of this compound often require derivatization for GC-MS analysis to increase their volatility.[1][2] In contrast, LC-MS/MS can often analyze these polar compounds directly.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Derivatization | Often mandatory for polar compounds like amino acids to increase volatility.[1][3] | Generally not required, allowing for direct analysis of polar and non-volatile compounds.[4] |
| Ionization | Typically Electron Ionization (EI), which provides detailed fragmentation for structural elucidation. | Electrospray Ionization (ESI) is common, a soft ionization technique that typically produces a prominent molecular ion. |
| Sensitivity | Can be very sensitive, but depends on the efficiency of derivatization and the volatility of the derivative. | Generally offers high sensitivity and specificity, especially with Multiple Reaction Monitoring (MRM). |
| Throughput | Can be lower due to the time required for derivatization and longer GC run times. | Can be higher, with faster chromatography and no need for derivatization. |
| Matrix Effects | Less prone to ion suppression compared to ESI-based LC-MS. | Can be susceptible to ion suppression or enhancement from matrix components.[5] |
Predicted Mass Spectrometry Fragmentation
Understanding the fragmentation patterns of this compound derivatives is key to their identification and structural confirmation. The primary fragmentation in the mass spectra of carboxylic acid derivatives often involves the cleavage of the C-Y bond to form a stable acylium ion (R-CO+).[6]
For the methyl ester of this compound (Methyl 3-amino-4-methylthiophene-2-carboxylate), the molecular ion ([M]+•) is observed at m/z 171. Key fragments are expected at m/z 140 (loss of -OCH3) and m/z 139 (loss of -CH3OH).[7]
Below is a table of predicted m/z values for the molecular ions and major fragments of this compound and some of its common derivatives.
| Compound | Molecular Formula | Molecular Weight | [M]+• or [M+H]+ (m/z) | Key Fragment Ions (m/z) and Neutral Loss |
| This compound | C6H7NO2S | 157.19 | 157 (EI), 158 (ESI) | 140 (-OH), 112 (-COOH) |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | 171.22 | 171 (EI), 172 (ESI) | 140 (-OCH3), 139 (-CH3OH), 112 (-COOCH3) |
| Ethyl 3-amino-4-methylthiophene-2-carboxylate | C8H11NO2S | 185.24 | 185 (EI), 186 (ESI) | 140 (-OC2H5), 112 (-COOC2H5) |
| 3-Amino-4-methylthiophene-2-carboxamide | C6H8N2OS | 156.21 | 156 (EI), 157 (ESI) | 140 (-NH2), 112 (-CONH2) |
Experimental Protocols
GC-MS Analysis Protocol (with Derivatization)
This protocol describes a general procedure for the analysis of this compound derivatives by GC-MS following a silylation derivatization step. Silylation is a common technique for derivatizing compounds with active hydrogens.[1]
4.1.1. Derivatization
-
Sample Preparation: Accurately weigh 1 mg of the thiophene derivative into a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (as a catalyst).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
4.1.2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
LC-MS/MS Analysis Protocol
This protocol is suitable for the direct analysis of this compound and its derivatives without derivatization.
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions: (To be optimized for each specific derivative)
-
Example for Methyl 3-amino-4-methylthiophene-2-carboxylate:
-
Q1: 172.1 m/z
-
Q3: 140.1 m/z (Collision Energy: 20 eV)
-
Q3: 112.1 m/z (Collision Energy: 35 eV)
-
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a typical analytical workflow.
Caption: Predicted EI fragmentation of Methyl 3-amino-4-methylthiophene-2-carboxylate.
Caption: General workflow for the mass spectrometric analysis of thiophene derivatives.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 4. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
infrared spectroscopy (IR) of 3-Amino-4-methylthiophene-2-carboxylic acid
An Objective Comparison of the Infrared Spectrum of 3-Amino-4-methylthiophene-2-carboxylic acid and Related Thiophene Derivatives
This guide provides a comparative analysis of the infrared (IR) spectrum of this compound. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its functional groups. For comparative purposes, experimental data for structurally related compounds, including its methyl ester derivative and thiophene-2-carboxylic acid, are provided. This document is intended for researchers, scientists, and professionals in drug development to aid in the spectral analysis and characterization of substituted thiophene compounds.
Predicted and Experimental Infrared Absorption Data
The following table summarizes the predicted IR absorption bands for this compound. This prediction is based on the known absorption ranges for its constituent functional groups: a primary amine (-NH₂), a carboxylic acid (-COOH), a methyl group (-CH₃), and a substituted thiophene ring. For a robust comparison, experimental data for Methyl 3-amino-4-methylthiophene-2-carboxylate and Thiophene-2-carboxylic acid are also included. This allows for an objective assessment of how functional group modifications influence the infrared spectrum.
| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Methyl 3-amino-4-methylthiophene-2-carboxylate[1][2] | Experimental Wavenumber (cm⁻¹) for Thiophene-2-carboxylic acid[3][4] |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad, strong) | N/A | ~3100 - 2500 (very broad) |
| N-H Stretch (Primary Amine) | 3500 - 3300 (two bands, medium) | 3420, 3310 | N/A |
| C-H Stretch (Aromatic/Thiophene Ring) | 3120 - 3050 (weak to medium) | ~3100 | 3100 - 3000 |
| C-H Stretch (Methyl Group) | 2960 - 2850 (medium) | 2950 - 2850 | N/A |
| C=O Stretch (Carboxylic Acid) | ~1710 - 1680 (strong) | N/A | ~1680 |
| C=O Stretch (Ester) | N/A | ~1670 (strong) | N/A |
| N-H Bend (Primary Amine) | ~1650 - 1580 (medium) | ~1620 | N/A |
| C=C Stretch (Thiophene Ring) | ~1600 - 1400 (multiple bands, medium) | ~1580, 1450 | 1528, 1413, 1354 |
| C-O Stretch (Carboxylic Acid) | ~1320 - 1210 (strong) | N/A | ~1300 |
| C-O Stretch (Ester) | N/A | ~1280, 1100 | N/A |
| C-S Stretch (Thiophene Ring) | ~850 - 650 (weak to medium) | Not specified | 647 |
| C-H Out-of-Plane Bend (Thiophene Ring) | ~900 - 700 (medium to strong) | Not specified | 910, 858 |
Experimental Protocols
The acquisition of a high-quality FT-IR spectrum for a solid sample like this compound can be achieved through several standard methods. The two most common techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method provides a high-quality spectrum of a solid sample in a non-absorbing matrix.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade KBr powder.[5] The optimal sample concentration in KBr should be between 0.2% and 1%.[6]
-
Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture vigorously for several minutes until a fine, homogeneous powder is obtained.[7] This minimizes light scattering and ensures uniform distribution.
-
Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press.
-
Pressing: Apply a pressure of 8-10 tons for several minutes.[7] This fuses the KBr powder into a transparent or translucent disc.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately for correction.[5]
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern, rapid method that requires minimal to no sample preparation and is ideal for analyzing solid powders directly.[8][9]
-
Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[10]
-
Background Scan: With the clean and empty ATR crystal, perform a background scan to account for ambient conditions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent contact between the sample and the crystal. This is crucial for obtaining a good quality spectrum.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for obtaining and interpreting the IR spectrum of a solid organic compound.
Caption: Experimental workflow for FT-IR spectroscopy.
Conclusion
The infrared spectrum of this compound is expected to be characterized by a very broad O-H stretching band from the carboxylic acid, two distinct N-H stretching peaks from the primary amine, and a strong carbonyl (C=O) absorption. Comparison with its methyl ester derivative highlights the key differences: the absence of the broad O-H band and the slight shift in the carbonyl frequency in the ester. Analysis of related thiophene compounds provides a basis for assigning the vibrations associated with the thiophene ring. By following the detailed experimental protocols, researchers can obtain high-quality spectra for accurate structural elucidation and comparison.
References
- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to Thophene Synthesis: Paal-Knorr vs. Gewald Methods
For researchers, scientists, and professionals in drug development, the synthesis of thiophene and its derivatives is a cornerstone of creating novel therapeutics and functional materials. Two of the most prominent methods for constructing the thiophene ring are the Paal-Knorr and the Gewald syntheses. This guide offers an objective comparison of these two powerful methods, supported by experimental data, detailed protocols, and mechanistic insights to aid in selecting the optimal synthetic route.
At a Glance: Paal-Knorr vs. Gewald Synthesis
| Feature | Paal-Knorr Synthesis | Gewald Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds | Ketone/Aldehyde, active methylene nitrile, elemental sulfur |
| Key Reagents | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | Base (e.g., morpholine, triethylamine, piperidine) |
| Product | Substituted thiophenes | 2-Aminothiophenes with electron-withdrawing group at C3 |
| Reaction Type | Condensation | Multicomponent reaction |
| Key Transformation | Cyclization of a 1,4-dicarbonyl with a sulfur source | One-pot construction of the thiophene ring from three components |
| Common Byproducts | Furan derivatives | Unreacted starting materials, Knoevenagel intermediate |
Performance Comparison: Experimental Data
The choice between the Paal-Knorr and Gewald synthesis often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes representative experimental data for each method under both conventional and microwave-assisted conditions, highlighting the differences in yields and reaction times.
| Synthesis Method | Starting Materials | Product | Conditions | Reaction Time | Yield (%) |
| Paal-Knorr | Acetonylacetone, P₄S₁₀ | 2,5-Dimethylthiophene | Toluene, reflux | Several hours | ~70-80% |
| Paal-Knorr (MW) | 1,4-Diketones, Lawesson's reagent | Substituted thiophenes | Microwave, 150°C | 5-15 min | Good to excellent |
| Gewald | Cyclohexanone, Ethyl cyanoacetate, Sulfur, Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Ethanol, 50°C | 2-24 hours | 75-98%[1] |
| Gewald (MW) | Ketones/Aldehydes, Malononitrile, Sulfur, Pyrrolidine | 2-Aminothiophene-3-carbonitriles | DMF, 50°C | 30 min | 57-95%[2][3] |
| Gewald (Green) | Ketones, Malononitrile, Sulfur | 2-Aminothiophenes | Water, Ultrasound, 70°C | 0.5-1 hour | 42-90%[4] |
Reaction Mechanisms and Logical Workflow
To visualize the chemical transformations and aid in decision-making, the following diagrams illustrate the reaction mechanisms of both syntheses and a logical workflow for selecting the appropriate method.
Paal-Knorr Thiophene Synthesis Mechanism
The Paal-Knorr synthesis proceeds through the thionation of a 1,4-dicarbonyl compound, followed by intramolecular cyclization and dehydration to yield the thiophene ring.[5][6][7][8][9]
Gewald Aminothiophene Synthesis Mechanism
The Gewald synthesis is a one-pot reaction that begins with a Knoevenagel condensation, followed by the addition of elemental sulfur, and subsequent intramolecular cyclization and tautomerization to form the 2-aminothiophene product.[1][4]
Logical Workflow for Method Selection
This workflow provides a decision-making framework for choosing between the Paal-Knorr and Gewald syntheses based on the desired product and available starting materials.
Detailed Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylthiophene (Conventional Heating)
This protocol describes the synthesis of 2,5-dimethylthiophene from acetonylacetone using phosphorus pentasulfide.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetonylacetone in anhydrous toluene.
-
Carefully add phosphorus pentasulfide portion-wise to the stirred solution. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2,5-dimethylthiophene.
Safety Note: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas may be evolved.[10][11]
Protocol 2: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Conventional Heating)
This one-pot protocol outlines the synthesis of a polysubstituted 2-aminothiophene from cyclohexanone and ethyl cyanoacetate.[12]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to 50°C and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by silica gel column chromatography to yield the final product.
Scope and Limitations
Paal-Knorr Synthesis: The primary limitation of the Paal-Knorr synthesis is the availability of the starting 1,4-dicarbonyl compounds.[7] However, it offers a direct route to thiophenes with a variety of substitution patterns at the 2, 3, 4, and 5 positions. The reaction can be sensitive to the sulfurizing agent used, with Lawesson's reagent sometimes offering milder conditions and better yields compared to P₄S₁₀. A common side reaction is the formation of furan byproducts through a competing dehydration pathway.[10]
Gewald Synthesis: The Gewald synthesis is a highly versatile and convergent method for preparing 2-aminothiophenes, which are valuable intermediates for further functionalization.[13] The reaction generally tolerates a wide range of ketones, aldehydes, and active methylene compounds.[4] The multicomponent nature of the reaction makes it highly atom-economical. However, the substitution pattern is generally fixed, yielding a 2-aminothiophene with an electron-withdrawing group at the 3-position. Sterically hindered ketones may exhibit lower reactivity.[12] Recent advancements have introduced greener protocols using water as a solvent, microwave irradiation, and ultrasound, making the Gewald synthesis an even more attractive method.[2][4]
Conclusion
Both the Paal-Knorr and Gewald syntheses are indispensable tools for the construction of the thiophene ring system. The Paal-Knorr reaction is a classic and reliable method when the corresponding 1,4-dicarbonyl precursor is accessible, providing a direct route to a wide array of substituted thiophenes. The Gewald synthesis, on the other hand, offers a highly efficient and convergent one-pot approach to 2-aminothiophenes, which are versatile building blocks in medicinal chemistry and materials science. The choice between these two powerful methods will ultimately be guided by the desired substitution pattern of the target thiophene and the availability of the requisite starting materials. The ongoing development of more efficient and environmentally benign protocols, particularly for the Gewald synthesis, continues to expand the synthetic chemist's toolbox for accessing this important heterocyclic scaffold.
References
- 1. d-nb.info [d-nb.info]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Paal-Knorr Thiophene Synthesis [vrchemistry.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Evolving Landscape of 3-Aminothiophene Analogs: A Comparative Guide to Structure-Activity Relationships
A deep dive into the pharmacological potential of 3-aminothiophene derivatives reveals a versatile scaffold with significant therapeutic promise. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.
The thiophene ring is a well-established pharmacophore in medicinal chemistry, and the introduction of an amino group at the 3-position, along with other substitutions, has led to the development of potent and selective modulators of various biological targets.[1][2] The ease of synthesis and the ability to introduce diverse functionalities at multiple positions on the thiophene core make it an attractive starting point for the design of novel therapeutic agents.[1][3]
Comparative Analysis of Biological Activities
The therapeutic potential of 3-aminothiophene analogs is most prominent in oncology, with numerous studies highlighting their cytotoxic effects against a range of cancer cell lines.[3][4][5][6] Additionally, their ability to inhibit key enzymes in signaling pathways, such as protein kinases, further underscores their relevance in cancer drug discovery.[3][7][8] Beyond cancer, these compounds have also shown promise as antimicrobial and antioxidant agents.[9][10][11]
Anticancer Activity
The anticancer activity of 3-aminothiophene derivatives is often attributed to their ability to inhibit tubulin polymerization or modulate the activity of protein kinases involved in cell proliferation and survival.[3][12] The substitution pattern on the thiophene ring and the nature of the groups attached to the amino and other positions play a crucial role in determining their potency and selectivity.
For instance, a series of 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives were synthesized and evaluated for their antiproliferative activity.[13] The results indicated that the presence of a 3',4',5'-trimethoxybenzoyl group at the 3-position was crucial for potent activity, mimicking the A-ring of combretastatin A-4, a known tubulin inhibitor.[13] Furthermore, the nature of the substituent at the 5-position significantly influenced cytotoxicity, with a thiophen-3'-yl ethynyl group leading to the highest potency.[13]
In another study, amino-thiophene derivative 15b demonstrated significant growth inhibition against A2780 and A2780CP cancer cell lines with IC50 values of 12±0.17 and 10±0.15 μM, respectively, which were comparable to the standard drug Sorafenib.[4][5][6]
Below is a summary of the cytotoxic activity of selected 3-aminothiophene analogs against various cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 5g | 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene | L1210 | 0.21 | [13] |
| FM3A | 0.13 | [13] | ||
| Molt/4 | 0.096 | [13] | ||
| CEM | 0.11 | [13] | ||
| HeLa | 0.20 | [13] | ||
| 15b | Amino-thiophene derivative | A2780 | 12 ± 0.17 | [4][5][6] |
| A2780CP | 10 ± 0.15 | [4][5][6] | ||
| Sorafenib | (Reference) | A2780 | 7.5 ± 0.54 | [4][5][6] |
| A2780CP | 9.4 ± 0.14 | [4][5][6] |
Kinase Inhibitory Activity
The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[14] 3-Aminothiophene derivatives have emerged as a promising class of kinase inhibitors, targeting various kinases such as c-Jun N-terminal kinase (JNK) and atypical protein kinase C (aPKC).[7][15][16]
A study on thiophene-3-carboxamide derivatives as dual inhibitors of JNK revealed that the position of the carboxamide group is critical for activity.[7] An analog with the carboxamide at the 5-position was completely inactive, while substitutions at the 4 and 5-positions of the thiophene ring with methyl groups also resulted in less active compounds.[7]
In the context of aPKC inhibition, a structure-activity relationship study of 2-amino-3-carboxy-4-phenylthiophenes highlighted the importance of electron-donating moieties on the C-4 aryl group.[15][16] The study identified compounds with low nanomolar efficacy in cellular assays.[15][16]
The following table summarizes the kinase inhibitory activity of representative 3-aminothiophene analogs.
| Compound ID | Target Kinase | Key Modifications | IC50 (µM) | Reference |
| 5g | JNK1 | Un-substituted thiophene | 5.4 | [7] |
| 5d | JNK1 | 4-methyl substitution | > 25 | [7] |
| 5e | JNK1 | 5-methyl substitution | > 25 | [7] |
| 5f | JNK1 | Carboxamide at 5-position | Inactive | [7] |
| 6, 32 | aPKC | Electron-donating groups on C-4 aryl | Low nanomolar EC50 | [15][16] |
Antimicrobial and Antioxidant Activity
Several studies have explored the antimicrobial and antioxidant potential of 3-aminothiophene derivatives.[9][11] A series of novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial and antioxidant activities.[9][11] The 3-amino thiophene-2-carboxamide compounds generally displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts.[9] Specifically, compound 7b, substituted with a methoxy group, showed the best inhibition against both Gram-positive and Gram-negative bacteria.[9][11] The 3-amino thiophene-2-carboxamide derivative 7a also exhibited significant antioxidant activity.[9][11]
| Compound Series | Biological Activity | Key Findings | Reference |
| 3-amino thiophene-2-carboxamides (7a-c) | Antibacterial | Higher activity than 3-hydroxy and 3-methyl analogs.[9] | [9] |
| Thiophene-2-carboxamide 7b | Antibacterial | Best inhibition against S. aureus, B. subtilis, and P. aeruginosa.[9][11] | [9][11] |
| 3-amino thiophene-2-carboxamide 7a | Antioxidant | Increased antioxidant activity (62.0% inhibition).[9][11] | [9][11] |
Key Structure-Activity Relationship (SAR) Insights
The collective findings from various studies allow for the deduction of several key SAR principles for 3-aminothiophene analogs:
Caption: Key SAR determinants for 3-aminothiophene analogs.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are outlines of key assays commonly used in the evaluation of 3-aminothiophene analogs.
In Vitro Anticancer Cytotoxicity Assay
This assay is fundamental for determining the cytotoxic potential of the synthesized compounds against various cancer cell lines.
Caption: General workflow for an in vitro cytotoxicity assay.
A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Briefly, cancer cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the test compounds. Following an incubation period (typically 48-72 hours), MTT solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[3]
In Vitro Kinase Inhibition Assay
These assays are employed to determine the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
A widely used format is a fluorescence-based assay. The reaction is typically performed in a 96- or 384-well plate containing the kinase, a substrate (e.g., a peptide), ATP, and the test compound at various concentrations. The reaction is initiated by the addition of the kinase or ATP and incubated at a specific temperature (e.g., 30°C). After the incubation period, a detection reagent is added that specifically recognizes the phosphorylated substrate. The resulting signal (e.g., fluorescence intensity or polarization) is proportional to the kinase activity, and the IC50 value for the inhibitor can be determined.[8][17]
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
The assay is typically performed in a 96-well microtiter plate. Serial dilutions of the test compounds are prepared in a suitable growth medium. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi). The plates are incubated under conditions optimal for microbial growth. The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3][10]
Conclusion
3-Aminothiophene analogs represent a highly versatile and promising scaffold in medicinal chemistry. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships. The ability to fine-tune their pharmacological properties through targeted modifications makes them attractive candidates for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further exploration of this chemical space, guided by the SAR principles outlined in this guide, is warranted to unlock the full therapeutic potential of these fascinating compounds.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies [mdpi.com]
- 15. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.psu.edu [pure.psu.edu]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of 3-Aminothiophene and 3-Hydroxythiophene Derivatives
In the landscape of medicinal chemistry, thiophene scaffolds are a cornerstone for the development of novel therapeutic agents. Among the vast array of thiophene derivatives, those substituted at the 3-position with either an amino or a hydroxyl group have garnered significant attention due to their diverse and potent biological activities. This guide provides a comprehensive comparison of the biological profiles of 3-aminothiophene and 3-hydroxythiophene derivatives, with a focus on their anticancer, antibacterial, and antioxidant properties, supported by experimental data and detailed methodologies.
Anticancer Activity: A Tale of Two Isomers
Both 3-aminothiophene and 3-hydroxythiophene derivatives have demonstrated significant potential as anticancer agents, with their efficacy often being cell-line dependent.
Recent studies have highlighted the cytotoxic effects of various substituted thiophenes. For instance, a series of novel thiophene analogues were synthesized and evaluated for their anticancer activity against HepG2, A2780, and A2780CP cell lines.[1][2] Notably, an amino-thiophene derivative, compound 15b , exhibited potent growth inhibition against A2780 and A2780CP ovarian cancer cell lines, with IC50 values of 12 ± 0.17 µM and 10 ± 0.15 µM, respectively.[1][2] These values are comparable to the standard drug Sorafenib (IC50 values of 7.5 ± 0.54 and 9.4 ± 0.14 µM for A2780 and A2780CP, respectively).[1][2]
While direct comparative studies showcasing the superiority of one scaffold over the other in anticancer activity are context-specific, the available data underscores the potential of both classes of compounds in oncology research.
Comparative Anticancer Activity Data
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aminothiophene | Compound 15b | A2780 | 12 ± 0.17 | [1][2] |
| A2780CP | 10 ± 0.15 | [1][2] | ||
| Reference Drug | Sorafenib | A2780 | 7.5 ± 0.54 | [1][2] |
| A2780CP | 9.4 ± 0.14 | [1][2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the thiophene derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antibacterial Activity: 3-Aminothiophenes Take the Lead
In the realm of antibacterial research, a direct comparison between 3-amino and 3-hydroxy thiophene-2-carboxamide derivatives has revealed a distinct advantage for the amino-substituted compounds.[3]
A study evaluating a series of these derivatives against both Gram-positive and Gram-negative bacteria demonstrated that 3-aminothiophene-2-carboxamides (compounds 7a-c) exhibited higher antibacterial activity (inhibition ranging from 40.0% to 86.9%) compared to their 3-hydroxy counterparts (compounds 3a-c, inhibition from 20.0% to 78.3%).[3] Specifically, the amino derivative 7b , containing a methoxy group, showed excellent activity against P. aeruginosa (86.9%), S. aureus (83.3%), and B. subtilis (82.6%).[3] In comparison, the corresponding hydroxy derivative 3b showed good, but lower, activity against B. subtilis (78.3%) and P. aeruginosa (78.3%), and moderate activity against S. aureus (70.8%).[3]
Comparative Antibacterial Activity Data (% Inhibition)
| Compound Class | Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 3-Aminothiophene | 7a-c | 40.0 - 83.3 | 43.5 - 82.6 | 40.0 - 64.0 | 43.5 - 86.9 | [3] |
| 3-Hydroxythiophene | 3a-c | 20.8 - 70.8 | 21.7 - 78.3 | 20.0 - 52.0 | 21.7 - 78.3 | [3] |
Experimental Protocol: Agar Well Diffusion Method
The antibacterial activity was assessed using the agar well diffusion method.
-
Media Preparation: Nutrient agar was prepared and sterilized.
-
Bacterial Inoculation: The molten agar was inoculated with a standardized suspension of the test bacterium.
-
Plate Preparation: The inoculated agar was poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter were cut into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating bacterial growth inhibition, was measured in millimeters. The percentage of inhibition was then calculated relative to a standard antibiotic.
Caption: Workflow of the agar well diffusion method for antibacterial screening.
Antioxidant Activity: 3-Aminothiophenes Show Superior Radical Scavenging
The antioxidant potential of 3-aminothiophene and 3-hydroxythiophene derivatives has also been a subject of investigation, with 3-amino analogues again demonstrating superior activity.
In a comparative study using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method, 3-amino thiophene-2-carboxamide derivatives (7a-c) exhibited the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%.[3] The 3-hydroxy thiophene-2-carboxamide derivatives (3a-c) showed moderate inhibition (28.4% to 54.9%).[3] Notably, the 3-amino derivative 7a displayed an antioxidant activity of 62.0%, which was comparable to the standard antioxidant, ascorbic acid (88.44%).[3]
Comparative Antioxidant Activity Data (% Inhibition)
| Compound Class | Derivative | Antioxidant Activity (% Inhibition) | Reference |
| 3-Aminothiophene | 7a-c | 46.9 - 62.0 | [3] |
| 3-Hydroxythiophene | 3a-c | 28.4 - 54.9 | [3] |
| Reference | Ascorbic Acid | 88.44 | [3] |
Experimental Protocol: ABTS Radical Scavenging Assay
The antioxidant activity was determined by measuring the scavenging of the ABTS radical cation.
-
ABTS Radical Generation: The ABTS radical cation (ABTS•+) was produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Sample Preparation: The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Scavenging Reaction: An aliquot of the test compound solution was added to the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance was measured at 734 nm after a specific incubation time.
-
Percentage Inhibition Calculation: The percentage of inhibition of the ABTS radical was calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Conclusion
The comparative analysis of 3-aminothiophene and 3-hydroxythiophene derivatives reveals distinct patterns in their biological activities. While both classes of compounds hold promise in the development of anticancer agents, the current body of evidence suggests that 3-aminothiophene derivatives exhibit superior antibacterial and antioxidant properties compared to their 3-hydroxy counterparts. These findings provide a valuable framework for the rational design and development of new thiophene-based therapeutic agents, guiding researchers in the selection of the most appropriate scaffold for a desired biological effect. Further structure-activity relationship studies are warranted to fully elucidate the potential of these versatile heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Purity Validation of 3-Amino-4-methylthiophene-2-carboxylic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the reliability, reproducibility, and safety of experimental results and final products. 3-Amino-4-methylthiophene-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of its purity, supported by representative experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is particularly well-suited for the analysis of polar aromatic compounds like this compound.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from established methods for structurally similar aminothiophene carboxylic acids.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and 0.05 M aqueous phosphoric acid, pH 2.5 (30:70 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Data Interpretation
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Validation.
Alternative Purity Validation Methods
While HPLC is a dominant method, other techniques offer complementary information and can be used for orthogonal validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can provide a quantitative assessment of purity against a certified internal standard (qNMR). It excels at identifying structurally related impurities.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and non-overlapping signals, such as maleic acid.
-
Sample Preparation: Accurately weigh about 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Add ~0.7 mL of DMSO-d₆ and dissolve completely.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure accurate integration.
Titration
Acid-base titration can be a simple, cost-effective method for determining the purity of an acidic compound like this compound. However, it is non-specific and will quantify any acidic impurities as well.
Experimental Protocol: Acid-Base Titration
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Indicator: Phenolphthalein.
-
Procedure: Accurately weigh ~200 mg of the sample and dissolve in an appropriate solvent (e.g., 50 mL of ethanol/water mixture). Add a few drops of phenolphthalein and titrate with 0.1 M NaOH to a persistent pink endpoint.
Comparative Analysis
The choice of method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high throughput.
| Parameter | HPLC | NMR Spectroscopy | Titration |
| Primary Use | Quantitative purity determination, separation of impurities | Structural elucidation, identification and quantification of impurities | Assay of total acidic content |
| Specificity | High (separates and detects individual components) | High (provides structural information on all proton-containing species) | Low (measures total acidity) |
| Sensitivity | High (ppm to ppb level) | Moderate (typically requires >0.1% for detection) | Low (requires significant sample mass) |
| Quantitation | Excellent (based on peak area percentage or external/internal standards) | Excellent (qNMR with an internal standard) | Good (for total assay) |
| Sample Throughput | High | Low to Moderate | High |
| Pros | High resolution, sensitivity, and automation. | Provides definitive structural information. | Simple, inexpensive, and requires basic equipment. |
| Cons | Requires reference standards for impurity identification. | Lower sensitivity than HPLC, higher equipment cost. | Non-specific, susceptible to interference from other acidic/basic impurities. |
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// Edges from Purity to Methods Purity -> HPLC [color="#5F6368"]; Purity -> NMR [color="#5F6368"]; Purity -> Titr [color="#5F6368"];
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Caption: Relationship between methods and analytical output.
Conclusion
For the comprehensive purity validation of this compound, HPLC is the recommended primary technique due to its high sensitivity, resolution, and quantitative accuracy in detecting and quantifying impurities. NMR spectroscopy serves as an excellent orthogonal method , providing invaluable data for structural confirmation and the identification of unknown impurities. While titration can offer a quick and inexpensive assay of the bulk material, its lack of specificity makes it unsuitable for detailed purity profiling. A combination of HPLC and NMR provides the most robust and reliable assessment of purity for this compound, meeting the stringent requirements of pharmaceutical research and development.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-Amino-4-methylthiophene-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a gold standard for elucidating these intricate atomic arrangements, providing invaluable insights for drug design and materials science. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 3-Amino-4-methylthiophene-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. We will also explore alternative analytical techniques and provide detailed experimental protocols to support your research endeavors.
At a Glance: Crystallographic Parameters of Key Derivatives
The following table summarizes key crystallographic data obtained from single-crystal X-ray diffraction studies of various this compound derivatives. These parameters provide a fundamental description of the crystal lattice and the arrangement of molecules within it.
| Derivative Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate (Molecule A) | C₈H₁₁NO₂S | Triclinic | P-1 | 8.973(3) | 10.123(3) | 11.089(4) | 101.98(3) | 98.02(3) | 108.08(3) | 2 | [1][2] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate (Molecule B) | C₈H₁₁NO₂S | Triclinic | P-1 | 8.973(3) | 10.123(3) | 11.089(4) | 101.98(3) | 98.02(3) | 108.08(3) | 2 | [1][2] |
| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [3] |
| 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative (Compound 8j) | - | - | - | - | - | - | - | - | - | - | [4] |
Note: Detailed unit cell parameters for Methyl 3-aminothiophene-2-carboxylate and the acylcarbohydrazone derivative were not explicitly provided in the referenced abstracts.
Beyond Diffraction: A Multi-faceted Approach to Structural Characterization
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of these thiophene derivatives requires a combination of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable information about the molecular structure in solution and the nature of chemical bonds, respectively.
| Analytical Technique | Information Provided | Key Observables for this compound Derivatives |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, conformational analysis, intermolecular interactions. | Unit cell dimensions, space group, hydrogen bonding patterns, π-π stacking. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution. | Chemical shifts of thiophene ring protons and carbons, amino group protons, and ester/amide substituents. |
| IR Spectroscopy | Presence of functional groups, information about bond vibrations. | Characteristic stretching frequencies for N-H (amino group), C=O (carbonyl of ester/amide), and C-S (thiophene ring) bonds. |
Experimental Corner: Protocols for Structural Elucidation
Single-Crystal X-ray Diffraction: A Step-by-Step Workflow
The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that can be broken down into several key stages.[5][6]
-
Crystal Growth: High-quality single crystals are the prerequisite for a successful diffraction experiment.[5] This is often the most challenging step and typically involves slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5][6]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules.[5] The initial structural model is then refined to achieve the best possible fit with the experimental data.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Logical Framework for Structural Analysis
The relationship between these analytical techniques in the overall process of characterizing a novel this compound derivative can be visualized as a logical flow.
By integrating the precise spatial information from X-ray crystallography with the complementary data from spectroscopic techniques, researchers can build a complete and robust understanding of the structural and electronic properties of this compound derivatives, paving the way for their application in drug discovery and development.
References
- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
Efficacy of Novel Thiophene-Based Kinase Inhibitors Compared to Established Anticancer Drugs
A comprehensive analysis of preclinical data reveals the promising potential of novel thiophene-based compounds as potent kinase inhibitors, demonstrating comparable or superior efficacy to established drugs in targeted cancer therapy. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, for researchers and drug development professionals.
Thiophene, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous developmental and FDA-approved drugs.[1][2] Its derivatives are of particular interest in oncology for their ability to target and inhibit various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3][4] This guide focuses on a comparative analysis of novel thiophene-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Akt (also known as Protein Kinase B), and tubulin, benchmarked against the known anticancer drugs Sorafenib, Doxorubicin, and Paclitaxel.
Comparative Efficacy of Thiophene-Based Inhibitors
The following tables summarize the in vitro efficacy of selected novel thiophene-based inhibitors compared to standard-of-care drugs, based on their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
VEGFR-2 and Akt Kinase Inhibition
Novel fused thienopyrimidine derivatives have shown potent dual inhibitory activity against VEGFR-2 and Akt, key kinases in the PI3K/Akt signaling pathway that promotes tumor cell proliferation, survival, and angiogenesis.[5][6]
| Compound | Target | IC50 (µM) | Cell Line | Reference Drug | Ref. Drug IC50 (µM) |
| Novel Thiophene (4c) | VEGFR-2 | 0.075 | - | Sorafenib | 0.045 |
| Akt | 4.60 | - | - | - | |
| Novel Thiophene (3b) | VEGFR-2 | 0.126 | - | Sorafenib | 0.045 |
| Akt | 6.96 | - | - | - |
Data sourced from a study on novel fused thiophene derivatives as VEGFR-2/AKT dual inhibitors.[5]
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of these novel thiophene compounds were evaluated against human cancer cell lines and compared to the known chemotherapeutic agents Doxorubicin and Sorafenib.
| Compound | Cell Line | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) |
| Novel Thiophene (4c) | HepG2 | 3.023 | Doxorubicin | Not specified |
| PC-3 | 3.12 | Doxorubicin | ~0.087 - 0.343 | |
| Novel Thiophene (3b) | HepG2 | 3.105 | Doxorubicin | Not specified |
| PC-3 | 2.15 | Doxorubicin | ~0.087 - 0.343 | |
| Sorafenib | HepG2 | ~5.93-8.51 | - | - |
Novel thiophene data sourced from a study on fused thiophene derivatives.[5] Doxorubicin IC50 for PC-3 sourced from multiple studies.[7][8] Sorafenib IC50 for HepG2 sourced from multiple studies.[9][10][11]
Tubulin Polymerization Inhibition
Certain thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with the well-known anticancer drug Paclitaxel. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[12]
| Compound | Target | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) |
| PST-3 (Thiophene-based) | Tubulin Polymerization | Not specified | Colchicine | Not specified |
| Tubulin polymerization-IN-41 | Tubulin Polymerization | 2.61 | - | - |
PST-3 is a novel 5-arylalkynyl-2-benzoyl thiophene.[13] Tubulin polymerization-IN-41 is a known potent inhibitor.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for critical evaluation of the presented data.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagent Preparation : A 1x Kinase Buffer is prepared by diluting a 5x stock. Recombinant VEGFR-2 enzyme is thawed on ice and diluted to a working concentration of 1 ng/µl in 1x Kinase Buffer. The thiophene-based inhibitor is dissolved in DMSO to create a stock solution, from which serial dilutions are made in 1x Kinase Buffer.
-
Reaction Setup : A master mixture containing 5x Kinase Buffer, ATP (500 µM), and a protein tyrosine kinase substrate is prepared. 25 µl of this master mixture is added to each well of a 96-well plate.
-
Inhibitor Addition : 5 µl of the diluted thiophene inhibitor is added to the test wells. A positive control (no inhibitor) and a blank (no enzyme) are also included.
-
Enzyme Addition and Incubation : 20 µl of the diluted VEGFR-2 enzyme is added to the test and positive control wells. The plate is gently mixed and incubated at 30°C for 45 minutes.
-
Signal Detection : The kinase reaction is stopped, and the remaining ATP is depleted. A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The plate is incubated at room temperature for 30-45 minutes.
-
Data Analysis : Luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to the positive control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][13][14]
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding : Human cancer cells (e.g., HepG2, PC-3) are seeded in a 96-well plate at a density of 10,000 cells/well and incubated for 24 hours to allow for cell adhesion.
-
Compound Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of the novel thiophene inhibitor or a reference drug. Control wells with untreated cells are also maintained. The plate is then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : 10-20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : The medium containing MTT is removed, and 100-150 µl of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12][15][16][17][18][19]
In Vitro Tubulin Polymerization Assay
This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.
-
Reagent Preparation : Purified tubulin (e.g., from porcine brain) is prepared in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. A stock solution of the thiophene inhibitor is prepared in DMSO and diluted in the assay buffer.
-
Reaction Initiation : The tubulin solution is mixed with GTP (1 mM) and a polymerization enhancer like glycerol. The test compound is added to the reaction mixture.
-
Monitoring Polymerization : The reaction is transferred to a pre-warmed 37°C microplate reader. The increase in turbidity (light scattering) due to microtubule formation is monitored by measuring the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis : The absorbance is plotted against time to generate polymerization curves. The effect of the inhibitor is quantified by comparing the rate and extent of polymerization in the presence of the compound to that of a control (vehicle only). The IC50 value for inhibition of tubulin polymerization can be determined from these curves.[3][4][20][21]
Visualizing Mechanisms of Action
To better understand the biological context of these thiophene-based inhibitors, the following diagrams illustrate a key signaling pathway they target and a typical experimental workflow for their evaluation.
Caption: Simplified VEGFR-2/Akt signaling pathway and points of inhibition by novel thiophene compounds.
Caption: General experimental workflow for the screening and identification of lead thiophene-based inhibitors.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. benchchem.com [benchchem.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 3-Amino-4-methylthiophene-2-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential for off-target effects and ensuring its therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity of derivatives of 3-Amino-4-methylthiophene-2-carboxylic acid, a scaffold of growing interest in medicinal chemistry.
The core structure of this compound and its derivatives has been identified as a versatile starting point for the development of a range of biologically active molecules. These compounds have shown promise in diverse therapeutic areas, from local anesthetics to anticancer agents. However, their interaction with unintended biological targets, a phenomenon known as cross-reactivity, can lead to undesired side effects or provide opportunities for drug repositioning. This guide synthesizes available data to offer insights into the selectivity of these derivatives.
Comparative Cross-Reactivity Data
The following tables summarize the available quantitative data on the cross-reactivity of specific this compound derivatives.
Table 1: Selectivity Profile of 3-Arylaminothiophenic-2-carboxylic Acid Derivatives as FTO Inhibitors
| Compound ID | Target | IC50 (µM) | Fold Selectivity vs. ALKBH3 | Fold Selectivity vs. ALKBH5 |
| 12o/F97 | FTO | Data not available in abstract | Minimal effect | Selective |
Note: While the abstract mentions selectivity, specific IC50 values for ALKBH3 and ALKBH5 were not provided in the readily available information. The derivative 12o/F97 was identified as a potent and selective inhibitor of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase, with minimal effects on the related demethylase ALKBH3 and selectivity over ALKBH5.[1]
Table 2: Kinase Selectivity Profile of a PLK1 Inhibitor Derivative
| Compound ID | Primary Target | KINOMEscan Selectivity Score (S(1) at 1 µM) |
| Compound 31 | PLK1 | 0.02 |
Note: Compound 31, a derivative of methyl 3-aminothiophene-2-carboxylate, was identified as a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1).[2] The KINOMEscan selectivity score (S(1)) of 0.02 at a 1 µM concentration indicates a very high degree of selectivity, with the compound binding to only a small fraction of the tested kinome.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of cross-reactivity studies.
FTO Demethylase Inhibition Assay (General Protocol)
The selectivity of 3-arylaminothiophenic-2-carboxylic acid derivatives against FTO versus other AlkB family demethylases is typically assessed using an in vitro demethylation assay. A general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human FTO, ALKBH3, and ALKBH5 enzymes are purified. A synthetic RNA or DNA oligonucleotide containing a methylated base (e.g., N6-methyladenosine) is used as the substrate.
-
Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, the methylated substrate, the test compound at various concentrations, and necessary cofactors such as Fe(II) and α-ketoglutarate.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for the demethylation reaction to proceed.
-
Detection: The demethylation activity is quantified. This can be achieved through various methods, such as formaldehyde quantification using a fluorescent probe (as formaldehyde is a byproduct of the demethylation reaction) or by using mass spectrometry to measure the conversion of the methylated substrate to its demethylated form.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the compound concentration. Selectivity is determined by comparing the IC50 values for the target enzyme (FTO) with those for the off-target enzymes (ALKBH3, ALKBH5).
KINOMEscan™ Selectivity Profiling (General Methodology)
The KINOMEscan™ platform is a widely used competition binding assay to assess the selectivity of kinase inhibitors. The general workflow is as follows:
-
Assay Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized "bait" ligand for binding to a large panel of kinases.
-
Procedure: The test compound is incubated with DNA-tagged kinases and a bead-immobilized ligand. Kinases that do not bind to the test compound will bind to the immobilized ligand, while those that interact with the test compound will remain in solution.
-
Quantification: The amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tags.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the beads in the presence of the test compound. A lower percentage indicates a stronger interaction between the test compound and the kinase. The selectivity score (S-score) is a quantitative measure of selectivity, calculated by dividing the number of kinases that bind to the compound by the total number of kinases tested at a given concentration.
Signaling Pathways and Logical Relationships
The cross-reactivity of these derivatives can impact various cellular signaling pathways. For instance, inhibitors of FTO and PLK1, which are derivatives of the core scaffold, play roles in cancer-related pathways.
Conclusion
The available data, though limited, suggests that derivatives of this compound can be developed into highly selective agents. The high selectivity of the PLK1 inhibitor and the reported selectivity of the FTO inhibitor underscore the potential of this scaffold in targeted drug discovery. However, the broader cross-reactivity profile of this chemical class against other target families, such as G-protein coupled receptors and ion channels, remains largely unexplored in the public domain.
For drug development professionals, these findings highlight the importance of early and comprehensive cross-reactivity profiling. While the thiophene core offers a promising foundation, modifications to the derivative side chains will ultimately dictate the selectivity and potential off-target effects. Future research should focus on systematic screening of these derivatives across a wider range of biological targets to fully elucidate their selectivity landscape and unlock their full therapeutic potential.
References
Safety Operating Guide
Prudent Disposal of 3-Amino-4-methylthiophene-2-carboxylic Acid: A Safety and Operational Guide
This document provides essential safety and logistical information for the proper handling and disposal of 3-Amino-4-methylthiophene-2-carboxylic acid, designed to be a trusted resource for laboratory personnel.
Hazard Identification and Safety Data
Based on the data for its methyl ester, this compound is anticipated to present similar hazards. The GHS classifications for the methyl ester are summarized below and should be considered as a precautionary measure for the carboxylic acid.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | Harmful to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE) and Handling
To ensure personal safety and minimize exposure, the following PPE should be worn when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if handling large quantities or there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Spill Response Protocol
In the event of a spill, immediate action is crucial to contain the material and prevent its spread.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. For major spills, evacuate the laboratory and contact your institution's EHS department.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be collected as hazardous waste.
-
Waste Disposal: All spill cleanup materials must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.
Disposal Procedures for this compound
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[2] On-site chemical treatment may be an option in some research settings, but it requires a thorough understanding of the chemical reactions and potential hazards involved.
Step-by-Step Disposal Plan:
-
Waste Segregation: At the point of generation, segregate all waste containing this compound. This includes unreacted material, contaminated solvents, and disposable labware such as gloves and pipette tips. Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[2][3]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste. The container must be kept closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]
The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, necessitating professional disposal services equipped with high-temperature incinerators or other specialized treatment methods.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific protocols established by your institution.
References
Personal protective equipment for handling 3-Amino-4-methylthiophene-2-carboxylic acid
For Immediate Reference by Laboratory Personnel
This document provides crucial safety and logistical information for handling 3-Amino-4-methylthiophene-2-carboxylic acid in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of all personnel.
Hazard Summary
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[4][5][6][7]
-
Harmful if Swallowed/Inhaled/Absorbed through skin: Based on analogs, it may be harmful if ingested, inhaled, or comes into contact with skin.[1]
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound. This is a mandatory requirement to prevent exposure.
| Protection Type | Specific Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[3][4][7] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities. | To protect eyes from dust particles and splashes, preventing serious irritation.[1][3][4][7] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, used in a well-ventilated area or fume hood. | To prevent inhalation of the powder, which can cause respiratory tract irritation.[3][5][7] |
| Body Protection | Laboratory coat. Consider a chemical-resistant apron for larger quantities. | To protect skin and clothing from contamination.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For major spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed hazardous waste container.[1][3][4]
-
Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste management program.[1][2][3][4] Do not dispose of it down the drain or in regular trash.[1]
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate 97 85006-31-1 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
